Product packaging for Tos-PEG7-OH(Cat. No.:)

Tos-PEG7-OH

Cat. No.: B1679206
M. Wt: 480.6 g/mol
InChI Key: OPGOVMSKPDWRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PEG8-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The PEG linker contains 7 units of ethylene glycol. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O10S B1679206 Tos-PEG7-OH

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O10S/c1-20-2-4-21(5-3-20)32(23,24)31-19-18-30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-22/h2-5,22H,6-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGOVMSKPDWRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Tos-PEG7-OH: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tos-PEG7-OH is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker extensively utilized in chemical biology, materials science, and pharmaceutical development. It incorporates three key chemical moieties: a terminal tosyl (Tos) group, a seven-unit polyethylene glycol chain, and a terminal hydroxyl (-OH) group. This unique architecture makes it an invaluable tool for covalently linking molecules, particularly in the construction of more complex bioconjugates and targeted therapeutics.

The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, while the terminal functional groups offer distinct reactivity for sequential conjugation strategies[1][2]. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, and the hydroxyl group provides a handle for further chemical modification[1][2]. This guide provides an in-depth overview of the structure, properties, and core applications of this compound, with a focus on its role in modern drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Physicochemical Properties

This compound consists of a p-toluenesulfonate (tosyl) group linked to one end of a discrete seven-unit ethylene glycol chain, with a primary hydroxyl group at the other end. The tosyl group is a highly reactive site for nucleophilic attack, while the hydroxyl group is relatively stable and can be activated or used in subsequent reaction steps.

Below is a diagram representing the key functional components of the molecule.

cluster_0 This compound Structure Tos Tosyl Group (p-toluenesulfonyl) PEG <-- PEG7 Chain --> (Heptaethylene Glycol) Hydrophilic Spacer Tos->PEG OH Hydroxyl Group (-OH) PEG->OH

Caption: Functional components of the this compound molecule.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1028089-05-5[3]
Molecular Formula C₂₁H₃₆O₁₀S
Molecular Weight 480.57 g/mol
Purity ≥95%
Synonyms PEG8-Tos, Tos-PEG7-alcohol
Recommended Storage Store at -5°C, keep in dry and avoid sunlight

Core Functionality and Applications

The primary utility of this compound stems from the reactivity of the tosyl group. Tosylate is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (Sɴ2) reactions. This allows for the efficient conjugation of this compound to a wide range of nucleophiles, such as amines, thiols, and azides, found on biomolecules or synthetic constructs.

PROTAC Linker

This compound is frequently employed as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker physically connects the ligand that binds the target protein to the ligand that binds the E3 ligase, and its length and flexibility are critical for optimal ternary complex formation.

cluster_PROTAC PROTAC Molecule Principle cluster_Cell Cellular Action E3_Ligand E3 Ligase Ligand Linker This compound (or derivative) E3_Ligand->Linker covalent bond Target_Ligand Target Protein Ligand Linker->Target_Ligand covalent bond PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 binds Target Target Protein PROTAC->Target binds E3->Target ubiquitinates Proteasome Proteasome Target->Proteasome degraded by node_start node_start node_process node_process node_decision node_decision node_end node_end A 1. Dissolve Molecule-NH₂ and Base in Anhydrous Solvent B 2. Add this compound Solution A->B C 3. Stir Reaction Mixture (RT or elevated temp) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E Reaction Complete? D->E E->C No F 5. Quench and Work-up E->F Yes G 6. Purify Product (Chromatography / HPLC) F->G H 7. Characterize (NMR / LC-MS) G->H I Final Conjugate: Molecule-NH-PEG7-OH H->I

References

An In-depth Technical Guide to the Chemical Properties of Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of O-(p-toluenesulfonyl)-heptaethylene glycol (Tos-PEG7-OH). It is intended to be a valuable resource for researchers and professionals in drug development and bioconjugation, offering detailed information on the molecule's structure, reactivity, and handling.

Introduction

This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2][3] Its structure comprises a seven-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and biocompatibility, flanked by a terminal hydroxyl (-OH) group and a tosylate (-OTs) group. The tosylate group is an excellent leaving group, making this end of the molecule highly reactive towards nucleophiles, while the hydroxyl group allows for further functionalization. This dual reactivity makes this compound a versatile building block for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding the molecule's behavior in various chemical environments and for designing synthetic and analytical procedures.

PropertyValueSource(s)
Systematic Name O-(p-toluenesulfonyl)-heptaethylene glycolN/A
Synonyms Tos-PEG6-OH, OH-PEG6-Tos, 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl 4-methylbenzenesulfonate
CAS Number 1028089-05-5
Molecular Formula C21H36O10S
Molecular Weight 480.57 g/mol
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents.
Storage Conditions Store at -20°C, desiccated.
Quantitative Data

While experimentally determined quantitative data for this compound is not widely published, the following table provides predicted or estimated values based on its structure and the properties of similar compounds.

ParameterPredicted/Estimated ValueNotes
pKa (hydroxyl proton) ~16-18Estimated based on the pKa of primary alcohols.
logP ~0.5 - 1.5Calculated value; the PEG chain increases hydrophilicity.
Boiling Point 555.5 ± 50.0 °CPredicted value.
Density 1.196 ± 0.06 g/cm³Predicted value.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. Below are the expected spectral features based on its chemical structure.

¹H NMR Spectroscopy

The following table outlines the expected chemical shifts for the protons in this compound in a CDCl₃ solvent.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to SO₂)7.80d2H
Ar-H (meta to SO₂)7.35d2H
-CH₂-OTs4.16t2H
PEG backbone (-O-CH₂-CH₂-O-)3.6-3.7m24H
HO-CH₂-3.7-3.8t2H
Ar-CH₃2.45s3H
-OH Variablebr s1H
¹³C NMR Spectroscopy

The expected chemical shifts in the ¹³C NMR spectrum of this compound are detailed below.

CarbonExpected Chemical Shift (δ, ppm)
Ar-C (quaternary, attached to S)145
Ar-C (quaternary, attached to CH₃)133
Ar-C H (meta to SO₂)130
Ar-C H (ortho to SO₂)128
-C H₂-OTs71-72
PEG backbone (-O-C H₂-C H₂-O-)69-71
HO-C H₂-61-62
Ar-C H₃21.7
FTIR Spectroscopy

The key infrared absorption bands expected for this compound are listed in the following table.

Wavenumber (cm⁻¹)Functional GroupDescription
3500 (broad)O-HAlcohol stretching
3060-3030C-HAromatic stretching
2920-2850C-HAliphatic stretching
1595C=CAromatic ring stretching
1360, 1175S=OSulfonate stretching (asymmetric and symmetric)
1100 (strong)C-OEther stretching

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and functionalization of this compound.

Synthesis of this compound from Heptaethylene Glycol

This protocol describes the selective monotosylation of heptaethylene glycol.

Materials:

  • Heptaethylene glycol (HO-PEG7-OH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve heptaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it sequentially with 1 M HCl (if using pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Nucleophilic Substitution of the Tosylate Group (Example: Azidation)

This protocol details the conversion of the tosylate group to an azide, a common precursor for amine functionalization.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with deionized water.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azido-PEG7-OH.

Applications and Reaction Mechanisms

This compound is a key component in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.

Role in PROTACs and Mechanism of Action

In a PROTAC molecule, the this compound derivative serves as a flexible linker connecting a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The tosylate group is typically displaced by a nucleophile on one of the ligands during the synthesis of the PROTAC. The PROTAC then facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds to Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets POI to Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

Experimental Workflow for Bioconjugation

The general workflow for utilizing this compound in a bioconjugation application, such as linking to a protein, is depicted below.

Bioconjugation_Workflow Start Start: this compound Step1 Nucleophilic Substitution (e.g., with an amine-containing biomolecule) Start->Step1 Step2 Purification of Conjugate (e.g., SEC, RP-HPLC) Step1->Step2 Step3 Characterization (e.g., MS, SDS-PAGE) Step2->Step3 End Final Bioconjugate Step3->End

References

An In-depth Technical Guide to the Synthesis and Purification of Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis and purification of Tos-PEG7-OH (Heptaethylene glycol monotosylate), a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The methodologies detailed herein are aimed at researchers, scientists, and drug development professionals, offering a foundation for the successful production and purification of this reagent.

Synthesis of this compound

The synthesis of this compound involves the selective tosylation of one of the terminal hydroxyl groups of heptaethylene glycol. A common and effective method is to react heptaethylene glycol with a limited amount of tosyl chloride (TsCl) in the presence of a base. To favor the formation of the monotosylated product over the ditosylated byproduct, a significant excess of the glycol is typically used.[3][4]

1.1. Experimental Protocol: Monotosylation of Heptaethylene Glycol

This protocol is adapted from established methods for the monotosylation of polyethylene glycols.[5]

Materials:

  • Heptaethylene glycol (HO-(CH₂CH₂O)₇-H)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptaethylene glycol (5-10 equivalents) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine or triethylamine (1.5 equivalents relative to TsCl) to the solution and stir for 10-15 minutes.

  • Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled reaction mixture over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/methanol (e.g., 9:1 v/v).

  • Quenching: Once the reaction is complete, quench it by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

1.2. Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound A 1. Dissolve Heptaethylene Glycol in DCM/THF B 2. Cool to 0 °C A->B C 3. Add Base (Pyridine/Et3N) B->C D 4. Add Tosyl Chloride Solution (dropwise) C->D E 5. Reaction at 0 °C to RT D->E F 6. Quench with Water E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I Crude this compound H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Purification of this compound

The crude product from the synthesis will contain unreacted heptaethylene glycol, the desired monotosylated product (this compound), and the ditosylated byproduct (Tos-PEG7-Tos). Purification is crucial to isolate the target compound with high purity.

2.1. Purification Methods

  • Silica Gel Column Chromatography: This is a widely used and effective method for separating the components of the crude mixture. Due to the polar nature of PEG compounds, a polar eluent system is required. A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity.

  • Extraction and Precipitation: An alternative, chromatography-free method involves selective extraction and precipitation. This can be a more scalable and cost-effective approach.

2.2. Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for elution (e.g., Dichloromethane/Methanol, Chloroform/Methanol, or Ethyl Acetate/Hexane with a gradient of a more polar solvent)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the initial solvent system (e.g., 100% DCM). Gradually increase the polarity by adding small increments of a more polar solvent like methanol (e.g., 0.5% to 10% methanol in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound (identified by TLC) and concentrate them under reduced pressure to yield the purified product.

2.3. Purification Workflow Diagram

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis Output cluster_purification Purification by Column Chromatography Crude Crude Product (this compound, Heptaethylene Glycol, Tos-PEG7-Tos) Load 1. Load Crude Product onto Silica Column Crude->Load Elute 2. Elute with Solvent Gradient (e.g., DCM -> DCM/MeOH) Load->Elute Collect 3. Collect and Analyze Fractions (TLC) Elute->Collect Combine 4. Combine Pure Fractions Collect->Combine Concentrate 5. Concentrate to Yield Pure Product Combine->Concentrate Pure Pure this compound Concentrate->Pure

Caption: A flowchart detailing the purification of this compound using column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Reaction Parameters and Yield

ParameterValue
Heptaethylene Glycol (equivalents)5.0
p-Toluenesulfonyl Chloride (equivalents)1.0
Base (equivalents)1.5
Reaction Time (hours)12-16
Reaction Temperature (°C)0 to Room Temperature
Crude Yield (%)>90%
Purified Yield (%)60-75%

Table 2: Characterization Data for Purified this compound

PropertyValue
Appearance Colorless to pale yellow oil
Molecular Formula C₂₁H₃₆O₁₀S
Molecular Weight 480.57 g/mol
Purity (HPLC) ≥95%
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.80 (d, 2H), 7.35 (d, 2H), 4.16 (t, 2H), 3.75-3.55 (m, 24H), 2.45 (s, 3H)
Storage Conditions Store at -20°C to 4°C, keep dry and avoid sunlight.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and purification of this compound. By carefully controlling the stoichiometry of the reactants and employing appropriate purification techniques, high-purity this compound can be obtained for use in various research and development applications. The provided protocols and diagrams serve as a practical resource for scientists in the field of chemical biology and drug discovery.

References

A Technical Guide to the Mechanism of Action of the Tosyl Group in Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene glycol (PEG)ylation is a cornerstone strategy in modern drug development and biotechnology, utilized to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This process involves the covalent attachment of PEG chains to biomolecules, which can improve solubility, increase in vivo stability, and reduce immunogenicity[1][2]. The efficacy of PEGylation hinges on the availability of reactive PEG derivatives, or "linkers," that can readily and selectively couple with target molecules.

Tos-PEG7-OH is a heterobifunctional PEG linker featuring a terminal hydroxyl group (-OH) and a tosyl group (-OTs). The hydroxyl group is a notoriously poor leaving group in chemical reactions, making direct modification difficult[3][4]. The core function of the tosyl group is to transform this chemically inert hydroxyl into an excellent leaving group, thereby activating the PEG chain for nucleophilic substitution reactions. This guide provides an in-depth examination of the mechanism of action of the tosyl group, detailing its chemical principles, synthesis protocols, and applications for researchers, scientists, and drug development professionals.

The Chemistry of the Tosyl Group: An Ideal Leaving Group

The tosyl group, an abbreviation for p-toluenesulfonyl (CH₃C₆H₄SO₂-), is a derivative of p-toluenesulfonic acid[5]. When a hydroxyl group of a PEG molecule is reacted with tosyl chloride (TsCl), it forms a toluenesulfonate ester, commonly referred to as a tosylate (-OTs).

The exceptional utility of the tosylate group stems from its ability to function as a superior leaving group. This property is attributed to the high stability of the resulting tosylate anion (TsO⁻). Upon cleavage of the C-O bond during a substitution reaction, the negative charge on the oxygen atom is delocalized through resonance across the entire sulfonyl group (-SO₃), significantly stabilizing the anion. This stability means the tosylate anion is a very weak base, and it is a fundamental principle of organic chemistry that weak bases are excellent leaving groups. In contrast, the hydroxyl group (-OH), if it were to leave, would form the hydroxide ion (HO⁻), which is a strong base and thus a very poor leaving group.

Figure 1: Comparison of -OH and -OTs as leaving groups and the resonance stabilization of the tosylate anion.

The Core Mechanism: Sₙ2 Nucleophilic Substitution

The activation of a PEG terminal by a tosyl group facilitates a nucleophilic substitution reaction . This reaction is the primary mechanism through which molecules are conjugated to the PEG linker. For a primary carbon, such as the terminal carbon of a PEG chain, this process almost invariably proceeds via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism.

The Sₙ2 mechanism is a single-step process:

  • Nucleophilic Attack: A nucleophile (Nu:), which is an electron-rich species with a lone pair of electrons (e.g., an amine, thiol, or azide), attacks the electrophilic carbon atom bonded to the tosylate group. The attack occurs from the side opposite to the leaving group (backside attack).

  • Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

  • Displacement: The carbon-oxygen bond of the tosylate ester breaks, and the tosylate anion departs as the leaving group. Simultaneously, a new covalent bond forms between the nucleophile and the carbon atom.

This concerted mechanism allows for the efficient and direct replacement of the tosylate group with a variety of functional moieties, making Tos-PEG-OH a versatile building block in drug delivery and material science.

G A Start: PEG-OH in Anhydrous Solvent (e.g., DCM, Toluene) B Add Base (e.g., Triethylamine, Pyridine, Ag₂O) A->B Step 1 C Cool Reaction Mixture (Ice Bath, optional but common) B->C Step 2 D Add p-Toluenesulfonyl Chloride (TsCl) (Dropwise or in one portion) C->D Step 3 E Stir Reaction Mixture (e.g., 12-16 hours at Room Temp) D->E Step 4 F Work-up: Filtration (To remove salts, e.g., triethylammonium chloride) E->F Step 5 G Work-up: Solvent Removal (Rotary Evaporation) F->G Step 6 H Final Product: Tos-PEG-OH G->H Step 7

References

The Pivotal Role of the PEG7 Linker in Tos-PEG7-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development and bioconjugation, the strategic use of linker molecules is paramount to optimizing the therapeutic efficacy and pharmacokinetic profiles of novel drug candidates. Among these, Tos-PEG7-OH has emerged as a versatile and highly valuable building block. This technical guide provides an in-depth exploration of the core functionalities of the heptaethylene glycol (PEG7) linker within the this compound molecule. We will delve into its impact on the physicochemical properties of conjugated molecules, provide detailed experimental protocols for its application, and present quantitative data to inform its strategic implementation in drug design and development.

Core Components and Their Functions

The this compound molecule is trifunctional, comprising a tosyl (Tos) group, a seven-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl (-OH) group. Each component plays a distinct and crucial role:

  • Tosyl Group (Tos-): The tosyl group is an excellent leaving group, making the terminal end of the PEG chain highly reactive towards nucleophiles such as primary amines and thiols. This reactivity is the cornerstone of its utility in bioconjugation, enabling the stable covalent attachment of the PEG linker to proteins, peptides, and other molecules of interest.

  • PEG7 Linker (-PEG7-): The heptaethylene glycol chain is the central component that imparts the majority of the desirable physicochemical properties to the conjugate. Its hydrophilic and flexible nature is key to enhancing the solubility and stability of hydrophobic drugs. In a biological context, the PEG linker can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby extending its circulation half-life.[1]

  • Hydroxyl Group (-OH): The terminal hydroxyl group provides an additional site for further chemical modification. This allows for the sequential or orthogonal conjugation of other molecules, making this compound a valuable tool for constructing more complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties Conferred by the PEG7 Linker

The incorporation of a PEG7 linker into a therapeutic molecule can significantly alter its properties. These changes are often critical for transforming a promising lead compound into a viable drug candidate.

Solubility

Polyethylene glycol is soluble in a wide range of solvents, including water and many organic solvents like DMF and DMSO.[2] This property is conferred to molecules conjugated with a PEG7 linker, which can be particularly advantageous for poorly soluble drugs, facilitating their formulation and administration.

PropertyValueSolvent(s)Reference(s)
Solubility of PEG 300 Fully miscibleWater, Ethanol[3][4]
SolubleAcetone, Chloroform, Glycols[4]
InsolubleEther, Paraffin, Oils, Fats
General PEG Solubility Very SolubleWater, PBS, Chloroform, Dichloromethane, DMF, DMSO
Less SolubleAlcohol, Toluene
InsolubleEther

Note: The data for PEG 300, which has a similar average molecular weight to the PEG7 portion of this compound, is provided as a reasonable proxy for the solubility characteristics of the PEG7 linker.

Stability

The stability of the tosyl group is pH-dependent, with hydrolysis occurring more rapidly under basic conditions. The PEG chain itself is generally stable, though it can be susceptible to oxidative degradation over long periods, a process that can be accelerated by heat and light.

ConditionEffect on Tosyl GroupEffect on PEG ChainReference(s)
Acidic pH Relatively stableStable
Neutral pH Slow hydrolysisStable
Basic pH Increased rate of hydrolysisStable
Elevated Temperature Accelerates hydrolysisCan accelerate oxidative degradation
Light Exposure No direct effectCan accelerate oxidative degradation
Presence of Oxygen No direct effectCan accelerate oxidative degradation
Pharmacokinetics

The PEG7 linker, although relatively short, contributes to an increase in the hydrodynamic radius of the conjugated molecule. This can lead to reduced renal clearance and an extended circulation half-life. While specific data for a PEG7 linker is limited, studies on similar short-chain PEG-conjugated molecules have demonstrated these effects. For instance, a study on octaethylene glycol monodecyl ether (C10E8) showed an oral bioavailability of 34.4% in rats, indicating that even short PEG chains can significantly impact pharmacokinetic parameters.

ParameterMoleculeValueSpeciesReference(s)
Oral Bioavailability Octaethylene glycol monodecyl ether (C10E8)34.4%Rat
General Effect of PEGylation Prolonged half-life (10- to 20-fold)Recombinant interleukin-2Human

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and the characterization of its conjugates.

Tosylation of Heptaethylene Glycol (Synthesis of this compound)

This protocol describes the selective monotosylation of heptaethylene glycol.

Materials:

  • Heptaethylene glycol

  • Toluene

  • Silver oxide (Ag₂O)

  • Potassium iodide (KI)

  • Tosyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve heptaethylene glycol (1 equivalent) in toluene and perform azeotropic distillation to remove water.

  • Remove toluene under reduced pressure.

  • Dissolve the dried heptaethylene glycol in anhydrous DCM under an inert atmosphere.

  • Add Ag₂O (1.5 equivalents) and KI (0.2 equivalents) to the solution.

  • With vigorous stirring, add TsCl (1.05 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove insoluble salts.

  • Wash the filtrate with brine and then with water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Conjugation of this compound to a Primary Amine

This protocol details the nucleophilic substitution reaction between this compound and a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a peptide or small molecule)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC.

Characterization of PEG7-Conjugated Molecules

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is a powerful tool for confirming the structure of the conjugate and determining the degree of PEGylation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as the hydroxyl proton of the PEG linker gives a distinct peak at around 4.56 ppm.

Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • The characteristic signals for the PEG backbone typically appear as a broad singlet around 3.6 ppm.

  • Signals from the conjugated molecule and the tosyl group (if present) should be identified. Successful conjugation is often confirmed by the disappearance or shift of the signal corresponding to the proton at the reaction site.

b) High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the conjugate and for its purification.

Method:

  • Column: C18 or C4 column suitable for biomolecules.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

c) Mass Spectrometry (MS):

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight of the conjugate and confirm successful PEGylation.

Sample Preparation:

  • Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).

  • Mix the purified conjugate solution with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Data Acquisition:

  • Acquire mass spectra in the appropriate mass range.

  • The mass of the conjugate should correspond to the sum of the molecular weights of the starting molecule and the attached this compound, minus the mass of the leaving group and any displaced protons.

Signaling Pathways and Experimental Workflows

The versatility of the this compound linker is evident in its application in sophisticated drug delivery and therapeutic strategies, such as PROTACs and Antibody-Drug Conjugates (ADCs).

PROTAC-Mediated Protein Degradation

In PROTAC technology, the PEG7 linker connects a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (POI Ligand-PEG7-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Complex Ubiquitinated_POI Ubiquitinated POI E3_Ligase->Ubiquitinated_POI Transfers Ub Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Antibody-Drug Conjugate (ADC) Workflow

The PEG7 linker can be used in ADCs to connect a potent cytotoxic drug (payload) to a monoclonal antibody (mAb). The mAb targets a specific antigen on cancer cells, and upon internalization, the payload is released, leading to cell death.

ADC_Workflow cluster_0 Conjugation cluster_1 Targeting and Internalization cluster_2 Payload Release and Action mAb Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) mAb->ADC Linker_Payload Tos-PEG7-Payload Linker_Payload->ADC Binding ADC Binds to Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Expressing) Binding->Tumor_Cell Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Released_Payload Released Payload Lysosome->Released_Payload Linker Cleavage/ Degradation Cell_Death Apoptosis Released_Payload->Cell_Death Induces

Caption: General workflow of Antibody-Drug Conjugate (ADC) action.

Conclusion

The PEG7 linker in this compound is a critical determinant of its functionality and a key enabler of its widespread application in modern drug development. Its ability to enhance solubility, improve stability, and extend the pharmacokinetic profile of conjugated molecules makes it an invaluable tool for researchers and scientists. The reactive tosyl group and the available hydroxyl group provide the necessary chemical handles for its seamless integration into complex therapeutic modalities like PROTACs and ADCs. A thorough understanding of the principles and protocols outlined in this guide will empower drug development professionals to strategically leverage the benefits of the PEG7 linker to design and create the next generation of targeted therapeutics.

References

A Technical Guide to Tos-PEG7-OH for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG7-OH is a heterobifunctional polyethylene glycol (PEG) linker of significant interest in biomedical research and drug development. It features a tosyl (Tos) group at one terminus and a hydroxyl (-OH) group at the other, connected by a seven-unit PEG chain. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further chemical modifications. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, making this compound a valuable tool in bioconjugation and, most notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC molecule typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. This compound is frequently employed as a component of this linker, offering flexibility and favorable physicochemical properties to the resulting PROTAC.

This technical guide provides an in-depth overview of this compound, including its commercial sources, key applications in research, and detailed experimental considerations for its use.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the product specifications from several prominent vendors. Researchers should consult the suppliers' websites for the most current information and to request certificates of analysis.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
MedchemExpress HY-117028>98%1028089-05-5C₂₁H₃₆O₁₀S480.57Room temperature (may vary)
Biopharma PEG Not specified≥95%1028089-05-5C₂₁H₃₆O₁₀S480.57-5°C, dry and protected from light[1]
BroadPharm BP-23151 (THP-protected)98%669556-37-0C₂₄H₄₀O₁₀S520.6-20°C
DC Chemicals Not specifiedNot specified42749-28-0C₁₉H₃₂O₉S436.52Not specified
ChemicalBook Multiple SuppliersVaries42749-28-0C₁₉H₃₂O₉S436.52Varies

Note: Some suppliers may list the compound with a slightly different PEG chain length or protecting groups. It is crucial to verify the exact structure and specifications before purchase.

Core Application: Synthesis of PROTACs

The primary application of this compound is as a flexible and hydrophilic linker in the synthesis of PROTACs. The tosyl group allows for facile conjugation to a nucleophilic handle on either the target protein ligand or the E3 ligase ligand. The terminal hydroxyl group can be further functionalized, for example, by conversion to an azide or an alkyne for click chemistry, or to a carboxylic acid for amide bond formation.

General Mechanism of PROTAC Action

The linker is a critical component of a PROTAC, as its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Targeted for Degradation PROTAC->POI E3 E3 Ligase PROTAC->E3 E3->PROTAC Binds Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocol: General Procedure for Nucleophilic Substitution

The tosyl group of this compound readily undergoes SN2 reaction with various nucleophiles, most commonly amines and thiols, which are often present on the warhead (targeting the protein of interest) or the E3 ligase ligand.

Reaction of this compound with an Amine:

This reaction is a common method for incorporating the PEG linker. Primary and secondary amines are good nucleophiles for this transformation.

  • Materials:

    • This compound

    • Amine-containing molecule (e.g., E3 ligase ligand with a primary amine)

    • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

    • Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF, or acetonitrile, ACN)

    • Inert gas atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere.

    • Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by an appropriate analytical technique (e.g., LC-MS or TLC). Reaction times can vary from a few hours to overnight.

    • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Reaction of this compound with a Thiol:

Thiols are excellent nucleophiles and react efficiently with tosylates, often under milder conditions than amines.

  • Materials:

    • This compound

    • Thiol-containing molecule

    • A mild base (e.g., potassium carbonate, K₂CO₃, or triethylamine, TEA)

    • Anhydrous polar aprotic solvent (e.g., DMF or ACN)

    • Inert gas atmosphere

  • Procedure:

    • Dissolve the thiol-containing molecule (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

    • Add the mild base (1.5-2.0 equivalents) to deprotonate the thiol to the more nucleophilic thiolate.

    • Add a solution of this compound (1.1-1.2 equivalents) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress. These reactions are often faster than with amines.

    • Work-up and purification are performed similarly to the reaction with amines.

Experimental_Workflow Start Start: this compound & Nucleophile Reaction Nucleophilic Substitution (Amine or Thiol) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (HPLC or Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product: PEGylated Molecule Characterization->End

References

Spectroscopic Data and Analysis of Tos-PEG7-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for α-tosyl-ω-hydroxy-heptaethylene glycol (Tos-PEG7-OH), a bifunctional linker commonly employed in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Due to the frequent absence of publicly available raw data for such specialized reagents, this document presents predicted spectroscopic values based on the analysis of its constituent chemical moieties. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound is a hydrophilic linker composed of a seven-unit polyethylene glycol (PEG) chain functionalized with a tosyl group at one terminus and a hydroxyl group at the other. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further chemical modifications.

  • Chemical Name: 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl 4-methylbenzenesulfonate

  • Synonyms: Tos-PEG7-alcohol, PEG7-Tos

  • Molecular Formula: C₁₉H₃₂O₉S

  • Molecular Weight: 436.52 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and mass spectrometry analysis of this compound. These predictions are based on established chemical shift ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.80Doublet2HAromatic protons ortho to the sulfonyl group
7.35Doublet2HAromatic protons meta to the sulfonyl group
4.16Triplet2H-CH₂- adjacent to the tosyl group
3.75 - 3.55Multiplet24HPEG chain protons (-O-CH₂-CH₂-O-)
2.45Singlet3HMethyl protons of the tosyl group
~2.0 (variable)Singlet1HHydroxyl proton (-OH)
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
144.8Quaternary aromatic carbon of the tosyl group
132.9Quaternary aromatic carbon of the tosyl group
129.8Aromatic CH carbons of the tosyl group
127.9Aromatic CH carbons of the tosyl group
72.5Terminal -CH₂-OH carbon of the PEG chain
70.8 - 70.2Internal PEG chain carbons (-O-CH₂-CH₂-O-)
69.2-CH₂- adjacent to the tosyl group
61.6Terminal -CH₂-OH carbon of the PEG chain
21.6Methyl carbon of the tosyl group
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
m/z ValueIon Species
459.18[M+Na]⁺ (Sodium Adduct)
475.15[M+K]⁺ (Potassium Adduct)
437.19[M+H]⁺ (Protonated Molecule)
895.37[2M+Na]⁺ (Sodium Adduct of Dimer)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or D₂O can be used depending on the desired analysis, though peak positions will shift accordingly.

    • For quantitative NMR (qNMR), a precisely weighed internal standard (e.g., maleic acid) should be added.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

      • Relaxation Delay (d1): 1-5 seconds.

    • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to the ¹H frequency).

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: -5 to 160 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis. For direct infusion, a common solvent is 50:50 acetonitrile:water with 0.1% formic acid.

  • Electrospray Ionization - Quadrupole Time-of-Flight (ESI-Q-TOF) MS Acquisition:

    • Instrumentation: An ESI-Q-TOF mass spectrometer.

    • Mode: Positive ion mode is typically used for PEG compounds to observe protonated molecules ([M+H]⁺) and common adducts like sodium ([M+Na]⁺) and potassium ([M+K]⁺).

    • Infusion Method: The sample can be introduced via direct infusion using a syringe pump at a flow rate of 5-10 µL/min or through a liquid chromatography (LC) system.

    • ESI Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Nebulizing Gas (N₂): 1-2 Bar.

      • Drying Gas (N₂): 6-10 L/min at 180-220 °C.

    • Mass Analyzer Parameters:

      • Mass Range: m/z 100 - 1000.

      • Acquisition Rate: 1 spectrum/second.

    • Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. The monoisotopic mass of the predicted ions should be compared to the observed masses.

Visualizations

Structure and Spectroscopic Correlation

Spectroscopic_Correlation cluster_structure This compound Structure cluster_data Predicted Spectroscopic Data structure HNMR ¹H NMR 7.80, 7.35 ppm (Aromatics) 4.16 ppm (-CH₂-OTs) 3.75-3.55 ppm (PEG Chain) 2.45 ppm (-CH₃) structure->HNMR Correlates to CNMR ¹³C NMR 144.8-127.9 ppm (Aromatics) 72.5-61.6 ppm (PEG Chain) 21.6 ppm (-CH₃) structure->CNMR MS Mass Spec (ESI+) m/z 459.18 [M+Na]⁺ m/z 437.19 [M+H]⁺ structure->MS

Caption: Correlation of the this compound chemical structure with its predicted NMR and MS data.

Experimental Workflow for Spectroscopic Analysis

Experimental_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis nmr_prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) nmr_acq Data Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Referencing) nmr_acq->nmr_proc final_report Final Spectroscopic Report nmr_proc->final_report Characterized Data ms_prep Sample Preparation (1-10 µg/mL in mobile phase) ms_acq Data Acquisition (ESI-Q-TOF in positive mode) ms_prep->ms_acq ms_analysis Data Analysis (Identify [M+H]⁺, [M+Na]⁺) ms_acq->ms_analysis ms_analysis->final_report Characterized Data start This compound Sample start->nmr_prep start->ms_prep

Caption: General experimental workflow for the NMR and Mass Spectrometry analysis of this compound.

Methodological & Application

Application Note and Protocol: Conjugation of Tos-PEG7-OH to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyethylene glycol (PEG)ylation is a critical technique in drug development and biotechnology for enhancing the therapeutic properties of molecules. By covalently attaching PEG chains, researchers can improve the solubility, stability, and pharmacokinetic profiles of peptides, proteins, and small molecule drugs, while reducing their immunogenicity. This document provides a detailed protocol for the conjugation of a tosylated PEG linker, specifically Tos-PEG7-OH, to a molecule containing a primary amine. The tosyl group (p-toluenesulfonyl) is an excellent leaving group, facilitating a nucleophilic substitution reaction with a primary amine to form a stable secondary amine linkage. This protocol outlines the reaction conditions, purification methods, and characterization techniques for this conjugation process.

Principle of the Reaction

The core of the conjugation process is a nucleophilic substitution reaction (SN2). The primary amine (R-NH₂) acts as a nucleophile, attacking the carbon atom adjacent to the tosylate leaving group on the PEG chain. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amine to increase its nucleophilicity and neutralizes the p-toluenesulfonic acid byproduct that forms.

Tos_PEG Tos-O-(CH₂CH₂)₇-OH plus1 + arrow Base (e.g., TEA) Solvent (e.g., DMF) Amine R-NH₂ Amine->arrow Product R-NH-(CH₂CH₂)₇-OH plus2 + Byproduct Tos-H arrow->Product G A 1. Reagent Preparation - Dissolve Amine in anhydrous DMF - Dissolve this compound in anhydrous DMF B 2. Reaction Setup - Combine reactants in vial - Add base (TEA) - Seal under N₂/Ar A->B C 3. Conjugation - Stir at Room Temp - Time: 12-24 hours B->C D 4. Reaction Monitoring - TLC or LC-MS analysis C->D D->C Incomplete? E 5. Workup & Purification - Quench reaction (optional) - Purify via SEC, HPLC, or Dialysis D->E Complete F 6. Product Characterization - Confirm structure (NMR, MS) - Assess purity (HPLC) E->F G Final Product R-NH-PEG7-OH F->G

Application Notes and Protocols for Protein and Peptide PEGylation using Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein and Peptide PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, peptides, or other molecules, is a cornerstone strategy in drug development. This bioconjugation technique offers a multitude of advantages, including enhanced solubility, increased stability against proteolytic degradation, reduced immunogenicity, and prolonged plasma half-life.[1][2][3] These improvements in pharmacokinetic and pharmacodynamic properties can lead to more effective therapeutics with less frequent dosing schedules.[4]

Tos-PEG7-OH is a heterobifunctional PEGylation reagent featuring a tosyl group at one terminus and a hydroxyl group at the other, connected by a 7-unit polyethylene glycol spacer. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with specific amino acid residues on the protein or peptide surface.[5] This allows for the covalent attachment of the PEG chain, thereby imparting its beneficial properties to the target molecule.

Chemical Properties and Reaction Mechanism

This compound is a linear PEG linker where the terminal hydroxyl group can be further modified if required, while the tosyl group is reactive towards nucleophiles such as amines, thiols, and alcohols. The primary targets for PEGylation on proteins and peptides are the primary amines of lysine residues and the N-terminal α-amino group, as well as the thiol group of cysteine residues.

The reaction with amine groups is favored under slightly basic conditions (pH 8.0-9.5), where the deprotonated amine acts as a potent nucleophile, attacking the carbon atom to which the tosyl group is attached and displacing the tosylate.

Experimental Protocols

Herein, we provide detailed protocols for the PEGylation of proteins and peptides using this compound, targeting either amine or thiol groups.

Protocol 1: PEGylation of Amine Groups (e.g., Lysine Residues)

This protocol is designed for the non-specific PEGylation of available lysine residues and the N-terminus of a protein or peptide.

Materials:

  • Protein or peptide solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein or peptide at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines that could compete with the target molecule.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

  • PEGylation Reaction:

    • Add the this compound stock solution to the protein/peptide solution to achieve the desired molar excess of the PEGylating reagent. A typical starting point is a 5 to 20-fold molar excess of this compound over the protein/peptide.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The optimal reaction time may vary depending on the specific protein or peptide and should be determined empirically.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated conjugate from unreacted PEG and protein using an appropriate chromatography method. Size Exclusion Chromatography (SEC) is effective for separating the higher molecular weight conjugate from the unreacted protein and PEG reagent. Ion Exchange Chromatography (IEX) can also be employed, as PEGylation can alter the surface charge of the protein.

  • Characterization: Analyze the purified conjugate using SDS-PAGE, which will show a shift in molecular weight for the PEGylated species. Further characterization by mass spectrometry can confirm the degree of PEGylation. HPLC methods can be used to assess purity and quantify the conjugate.

Protocol 2: Site-Specific PEGylation of Thiol Groups (Cysteine Residues)

This protocol is for the targeted PEGylation of a free cysteine residue. If the protein contains disulfide bonds, a reduction step is necessary prior to PEGylation.

Materials:

  • Protein or peptide solution in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.5)

  • This compound

  • Reducing agent (if necessary, e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Anhydrous aprotic solvent (e.g., DMSO)

  • Quenching solution (e.g., 100 mM L-cysteine in reaction buffer)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Reduction of Disulfide Bonds (if applicable): If targeting a cysteine involved in a disulfide bond, dissolve the protein in the reaction buffer and add a 10-20 fold molar excess of DTT or TCEP. Incubate at room temperature for 1-2 hours. Remove the reducing agent using a desalting column.

  • Protein Preparation: Prepare the reduced protein or a protein with a free cysteine at 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • PEGylation Reaction:

    • Add a 5 to 10-fold molar excess of the this compound stock solution to the protein/peptide solution.

    • Incubate the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10 mM to react with any excess this compound. Incubate for 30 minutes.

  • Purification: Purify the PEGylated conjugate as described in Protocol 1.

  • Characterization: Characterize the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC as described in Protocol 1.

Data Presentation

The efficiency of PEGylation can be assessed by quantifying the amount of conjugated protein. The following table provides a hypothetical example of expected results from a PEGylation experiment targeting lysine residues.

ParameterUnmodified ProteinPEGylated Protein
Apparent Molecular Weight (SDS-PAGE) 50 kDa~55-60 kDa (for mono-PEGylated)
Purity (RP-HPLC) >98%>95%
PEGylation Efficiency N/A75%
Yield of Purified Conjugate N/A60%
In-vitro Activity 100%85%

Visualizations

Experimental Workflow for Amine PEGylation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Dissolve Protein/Peptide in Amine-Free Buffer (pH 8.5) r1 Add this compound to Protein Solution (5-20x molar excess) p1->r1 p2 Prepare this compound Stock Solution in DMSO p2->r1 r2 Incubate 2-4h at Room Temperature r1->r2 q1 Quench with Tris-HCl r2->q1 pu1 Purify by SEC or IEX q1->pu1 a1 Characterize by SDS-PAGE, MS, HPLC pu1->a1

Caption: Workflow for PEGylating protein/peptide amine groups.

Reaction Mechanism at Lysine Residue

G cluster_reactants Reactants cluster_product Product protein Protein-NH2 (Lysine Residue) product Protein-NH-PEG7-OH (PEGylated Protein) protein->product Nucleophilic Attack peg This compound peg->product leaving_group Tosyl Group (Leaving Group) peg->leaving_group Displacement

Caption: Nucleophilic substitution reaction for amine PEGylation.

Conclusion

The use of this compound provides a straightforward and effective method for the PEGylation of proteins and peptides. By targeting either amine or thiol groups, researchers can modulate the properties of their molecules of interest to improve their therapeutic potential. The protocols provided herein serve as a starting point for developing an optimized PEGylation process, which should always be tailored to the specific characteristics of the target protein or peptide. Careful purification and characterization are essential to ensure the quality and efficacy of the final PEGylated product.

References

Application Notes and Protocols for Tos-PEG7-OH as a Linker in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tos-PEG7-OH as a heterobifunctional linker in the development of advanced drug delivery systems. This linker is particularly valuable for the synthesis of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a discrete polyethylene glycol (dPEG®) linker featuring a tosyl (tosylate) group at one terminus and a hydroxyl group at the other. This heterobifunctional design allows for the sequential conjugation of two different molecules, a crucial feature in the construction of complex therapeutic conjugates.[][2]

Key Properties and Advantages:

  • Defined Length: The monodisperse nature of the seven-unit PEG chain provides a precise spacer length, which is critical for optimizing the steric hindrance and biological activity of the final conjugate.[3][4]

  • Enhanced Hydrophilicity: The PEG component significantly increases the hydrophilicity of the drug-conjugate, which can improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[]

  • Biocompatibility: Polyethylene glycol is a well-established biocompatible and non-immunogenic polymer, making it an ideal choice for in vivo applications.

  • Reactive Moieties: The tosyl group is an excellent leaving group for nucleophilic substitution reactions, readily reacting with amines, thiols, and hydroxyls. The terminal hydroxyl group can be further functionalized for subsequent conjugation steps.

Applications in Drug Delivery

The unique properties of this compound make it a versatile tool for various drug delivery strategies:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The hydrophilicity imparted by the PEG chain can improve the ADC's stability and pharmacokinetic profile.

  • PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and length of the PEG linker can significantly impact the efficacy of the PROTAC.

  • Targeted Drug Delivery: This linker can be used to attach a small molecule drug to a targeting ligand (e.g., a peptide or aptamer) to enhance its delivery to specific cells or tissues.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a drug-linker conjugate using this compound. Optimization of reaction conditions may be necessary depending on the specific drug and targeting moiety.

Protocol 1: Conjugation of an Amine-Containing Drug to this compound

This protocol describes the nucleophilic substitution reaction between the tosyl group of the linker and a primary or secondary amine on the drug molecule.

Materials:

  • This compound

  • Amine-containing drug

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Inert gas (e.g., Argon or Nitrogen)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel and stirring apparatus

  • Purification system (e.g., Flash chromatography or Preparative HPLC)

  • Analytical instruments (e.g., LC-MS and NMR)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere.

  • Dissolution: Dissolve the amine-containing drug (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.

  • Base Addition: Add the base (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be redissolved in an appropriate solvent for purification.

  • Purification: Purify the crude product using flash column chromatography on silica gel or preparative reverse-phase HPLC to isolate the Drug-PEG7-OH conjugate. A gradient of methanol in dichloromethane or acetonitrile in water is often effective for elution.

  • Characterization: Confirm the identity and purity of the synthesized conjugate using LC-MS to determine the molecular weight and NMR to confirm the structure.

Protocol 2: Functionalization of the Hydroxyl Group and Conjugation to a Targeting Ligand

This protocol outlines the activation of the terminal hydroxyl group of the Drug-PEG7-OH conjugate and its subsequent reaction with a targeting ligand.

Step 2a: Activation of the Hydroxyl Group (e.g., to a Carboxylic Acid)

Materials:

  • Drug-PEG7-OH conjugate

  • Oxidizing agent (e.g., Jones reagent, TEMPO/bleach)

  • Appropriate solvent system

  • Purification and analytical instruments as in Protocol 1

Procedure:

  • Follow standard organic chemistry procedures for the oxidation of a primary alcohol to a carboxylic acid. The choice of oxidizing agent will depend on the functional group tolerance of the drug molecule.

  • Purify the resulting Drug-PEG7-COOH conjugate using appropriate chromatographic techniques.

  • Characterize the product by LC-MS and NMR to confirm the conversion.

Step 2b: Amide Coupling to a Targeting Ligand

Materials:

  • Drug-PEG7-COOH

  • Amine-containing targeting ligand (e.g., antibody, peptide)

  • Peptide coupling reagents (e.g., HATU, HOBt/EDC)

  • Anhydrous aprotic solvent (e.g., DMF)

  • Base (e.g., DIPEA)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) for large biomolecules)

Procedure:

  • Dissolve the Drug-PEG7-COOH (1.0 equivalent) and the targeting ligand (1.0-1.2 equivalents) in the anhydrous solvent.

  • Add the coupling reagents and the base to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, purify the final drug-linker-targeting ligand conjugate. For large biomolecules like antibodies, SEC is a common purification method.

  • Characterize the final conjugate to determine purity, identity, and, in the case of ADCs, the drug-to-antibody ratio (DAR).

Data Presentation

The following tables provide a template for summarizing key quantitative data from drug-linker conjugation and characterization experiments.

Table 1: Reaction Conditions and Yield for Drug-PEG7-OH Synthesis

Drug (Amine-Containing)SolventBaseTemperature (°C)Time (h)Yield (%)
Drug XDMFDIPEA251275
Drug YDCMTEA251868

Table 2: Characterization Data for Drug-PEG7-OH Conjugate

ConjugateCalculated Mass (m/z)Observed Mass (m/z)¹H NMR (Key Shifts, ppm)Purity (by HPLC, %)
Drug X-PEG7-OH[Value][Value][Chemical shifts confirming conjugation]>95
Drug Y-PEG7-OH[Value][Value][Chemical shifts confirming conjugation]>95

Table 3: Drug Loading and Release Characteristics (Hypothetical Data)

Final ConjugateDrug Loading Efficiency (%)In Vitro Release at pH 5.5 (24h, %)In Vitro Release at pH 7.4 (24h, %)
Drug X-Linker-Antibody906510
Drug Y-Linker-Peptide85588

Visualization of Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Conjugation to Targeting Ligand Drug-NH2 Amine-Containing Drug Reaction1 Nucleophilic Substitution Drug-NH2->Reaction1 This compound This compound Linker This compound->Reaction1 Drug-PEG7-OH Drug-PEG7-OH Conjugate Reaction1->Drug-PEG7-OH Oxidation Oxidation Drug-PEG7-OH->Oxidation Drug-PEG7-COOH Drug-PEG7-COOH Oxidation->Drug-PEG7-COOH Reaction2 Amide Coupling Drug-PEG7-COOH->Reaction2 Targeting-Ligand Targeting Ligand (e.g., Antibody) Targeting-Ligand->Reaction2 Final_Conjugate Final Drug Delivery System Reaction2->Final_Conjugate

Caption: General workflow for the synthesis of a drug delivery system using this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (Drug-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome recruits Degradation Degradation of POI Proteasome->Degradation

Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the development of sophisticated drug delivery systems. Its well-defined structure, hydrophilicity, and dual reactivity offer significant advantages in the synthesis of targeted therapies like ADCs and PROTACs. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this linker into their drug development pipelines. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful implementation.

References

Nucleophilic Substitution on Tos-PEG7-OH: A Detailed Guide to Synthesis and Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on ω-hydroxy-α-tosyl-heptaethylene glycol (Tos-PEG7-OH). The tosyl group is an excellent leaving group, facilitating the introduction of a wide range of functional moieties onto the PEG linker, a critical step in the synthesis of biocompatible materials, drug delivery systems, and bioconjugates.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The ability to functionalize the termini of PEG chains is paramount for their application. This compound is a valuable intermediate where the tosyl group serves as a reactive site for nucleophilic attack, allowing for the covalent attachment of various functional groups. This document outlines the general principles and specific protocols for the substitution of the tosyl group with common nucleophiles such as azides, amines, thiols, and halides.

General Reaction Pathway

The fundamental reaction involves the displacement of the tosylate group by a nucleophile. The primary carbon atom adjacent to the tosyl group is susceptible to SN2 attack.

G Tos_PEG_OH This compound Reaction Nucleophilic Substitution Tos_PEG_OH->Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Reaction Solvent_Base Solvent / Base Solvent_Base->Reaction Product Nu-PEG7-OH Reaction->Product Byproduct Tosylate Anion (TsO-) Reaction->Byproduct

Caption: General workflow for nucleophilic substitution on this compound.

Experimental Protocols

The following sections provide detailed protocols for the substitution of the tosyl group on this compound with various nucleophiles.

Azide Substitution (Azidation)

This protocol describes the conversion of this compound to Azido-PEG7-OH. The azide group is a versatile functional group for subsequent "click chemistry" reactions.

Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Tos_PEG This compound Mix Dissolve & Mix Tos_PEG->Mix NaN3 Sodium Azide (NaN3) NaN3->Mix DMF Anhydrous DMF DMF->Mix Heat Heat to 80°C Mix->Heat Stir Stir Overnight Heat->Stir Cool Cool to RT Stir->Cool Evaporate Evaporate DMF Cool->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash with Water Extract->Wash Dry Dry (Na2SO4) Wash->Dry Filter_Evap Filter & Evaporate Dry->Filter_Evap Product Azido-PEG7-OH Filter_Evap->Product

Caption: Experimental workflow for the synthesis of Azido-PEG7-OH.

Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN3) (3 equivalents).

  • Heat the reaction mixture to 80°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water three times.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the product.

Amine Substitution (Amination)

This protocol outlines the direct conversion of the tosyl group to a primary amine using aqueous ammonia.

Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Tos_PEG This compound Mix Combine Reagents Tos_PEG->Mix NH3 Aqueous Ammonia NH3->Mix PEG400 PEG-400 (Solvent) PEG400->Mix Stir Stir at RT for 24h Mix->Stir Precipitate Pour into Water Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Column Chromatography Filter->Purify Product Amino-PEG7-OH Purify->Product

Caption: Experimental workflow for the synthesis of Amino-PEG7-OH.

Protocol:

  • In a sealed tube, add this compound (1.0 mmol), PEG-400 (2 mL), and aqueous ammonia (10 mmol).[1]

  • Seal the tube and stir the mixture at room temperature for 24 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, pour the mixture into water to precipitate the product.[1]

  • Collect the crude product by vacuum filtration.[1]

  • Purify the product by column chromatography on silica gel.[1]

Thiol Substitution (Thiolation)

This protocol describes the formation of a thiol group. A two-step approach via a thioacetate intermediate is often preferred to avoid the oxidative formation of disulfide bonds.

Workflow:

G cluster_step1 Step 1: Thioacetate Formation cluster_step2 Step 2: Hydrolysis cluster_product Final Product Tos_PEG1 This compound Mix1 Combine & Stir at RT Tos_PEG1->Mix1 K2CO3 Potassium Carbonate K2CO3->Mix1 Thioacetic_Acid Thioacetic Acid Thioacetic_Acid->Mix1 DMF1 Anhydrous DMF DMF1->Mix1 Workup1 Evaporate, Extract, Purify Mix1->Workup1 Intermediate Thioacetyl-PEG7-OH Workup1->Intermediate Mix2 Combine & Stir at RT Intermediate->Mix2 Ammonia_MeOH Ammonia in Methanol Ammonia_MeOH->Mix2 Workup2 Evaporate, Precipitate Mix2->Workup2 Product Thiol-PEG7-OH Workup2->Product

Caption: Experimental workflow for the synthesis of Thiol-PEG7-OH.

Protocol:

Step 1: Synthesis of Thioacetyl-PEG7-OH

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (5 equivalents) and thioacetic acid (5 equivalents).

  • Stir the mixture at room temperature overnight under an inert atmosphere.

  • Remove DMF by rotary evaporation.

  • Dissolve the crude product in DCM, filter, and treat with activated charcoal.

  • Filter and purify the product.

Step 2: Hydrolysis to Thiol-PEG7-OH

  • Dissolve the thioacetyl-PEG7-OH intermediate in a solution of ammonia in methanol (e.g., 7N).

  • Stir the solution at room temperature under a nitrogen atmosphere for 48-96 hours.

  • Remove the ammonia and methanol under vacuum.

  • Dissolve the crude polymer in a minimal amount of DCM and precipitate by adding it dropwise into diethyl ether.

  • Collect the product by filtration.

Halide Substitution (Halogenation)

This protocol describes the conversion of the tosyl group to an iodo group, which can be a useful intermediate for other coupling reactions.

Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Tos_PEG This compound Mix Combine & Dissolve Tos_PEG->Mix NaI Sodium Iodide (NaI) NaI->Mix Acetone Acetone (Solvent) Acetone->Mix Reflux Heat to Reflux Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Evaporate Evaporate Acetone Filter->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash with Water Extract->Wash Dry Dry & Evaporate Wash->Dry Product Iodo-PEG7-OH Dry->Product

Caption: Experimental workflow for the synthesis of Iodo-PEG7-OH.

Protocol:

  • Dissolve this compound in acetone.

  • Add an excess of sodium iodide (NaI).

  • Heat the mixture to reflux and stir for several hours to overnight. The reaction can be monitored by the precipitation of sodium tosylate, which is insoluble in acetone.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the precipitated sodium tosylate.

  • Evaporate the acetone.

  • Dissolve the residue in DCM and wash with water to remove any remaining sodium iodide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the iodo-functionalized PEG.

Summary of Reaction Conditions and Yields

The following table summarizes the typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound with various nucleophiles.

NucleophileReagent(s)SolventTemperatureTimeTypical YieldNotes
Azide (N3-) Sodium Azide (NaN3)DMF80°COvernight>95%The azide product is a key intermediate for click chemistry.
Amine (NH2-) Aqueous AmmoniaPEG-400Room Temp.24 hoursHighA metal-free and mild amination method.
Thiol (SH-) 1. K2CO3, Thioacetic Acid 2. NH3 in MeOH1. DMF 2. MethanolRoom Temp.1. Overnight 2. 48-96 hours>95%A two-step process is often used to prevent disulfide bond formation.
Iodide (I-) Sodium Iodide (NaI)AcetoneRefluxOvernightGood to HighThe precipitation of sodium tosylate drives the reaction to completion.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including time, temperature, and stoichiometry, may need to be optimized for specific applications and scales. It is crucial to monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols: Functionalization of the Hydroxyl Group of Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Polyethylene glycol (PEG) linkers are critical tools in drug development, bioconjugation, and materials science due to their biocompatibility, hydrophilicity, and ability to enhance the pharmacokinetic properties of conjugated molecules.[1] Tos-PEG7-OH is a heterobifunctional PEG linker featuring a terminal hydroxyl (-OH) group and a tosyl (tosylate) group. While the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, the hydroxyl group provides a versatile handle for introducing a wide array of other functionalities.[2][3]

This document provides detailed protocols for the chemical modification of the terminal hydroxyl group of this compound. The functionalization strategies discussed herein enable the creation of custom PEG linkers tailored for specific applications, such as antibody-drug conjugates (ADCs), nanoparticle surface modification, and the development of long-acting therapeutics.[4][5] The primary approach involves activating the hydroxyl group to create a better leaving group, followed by nucleophilic substitution to introduce the desired functionality.

General Workflow for Hydroxyl Group Functionalization

The conversion of the terminal hydroxyl group on this compound into other functional groups typically follows a two-step process. First, the hydroxyl group is activated by converting it into a more reactive leaving group, such as a mesylate (-OMs). Second, the activated group is displaced by a nucleophile (e.g., azide, thioacetate) to yield the desired functionalized PEG linker. This process allows for the high-efficiency synthesis of a variety of heterobifunctional linkers.

G start This compound activated Tos-PEG7-OMs (Mesylate) start->activated azide Tos-PEG7-N3 (Azide) activated->azide NaN3 (Protocol 2) thioacetate Tos-PEG7-SAc (Thioacetate) activated->thioacetate KSAc (Protocol 4) amine Tos-PEG7-NH2 (Amine) azide->amine

Caption: General workflow for functionalizing the hydroxyl group of this compound.

Application Notes

The functional groups introduced onto the PEG linker serve as reactive handles for conjugation to various biomolecules.

  • Azide (Tos-PEG7-N3): The azide group is a key component in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for highly efficient and specific conjugation to molecules containing an alkyne group, which is particularly useful in creating complex bioconjugates like ADCs.

  • Amine (Tos-PEG7-NH2): The primary amine is a versatile functional group that readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. This is a common strategy for labeling proteins and peptides at their lysine residues or N-terminus.

  • Thiol (Tos-PEG7-SH): The thiol (or sulfhydryl) group is highly reactive towards maleimides, forming a stable thioether linkage. This reaction is widely used for site-specific protein modification, particularly at cysteine residues. Additionally, thiol groups can be used for surface immobilization on gold nanoparticles or to form reversible disulfide bonds.

The diagram below illustrates the application of a functionalized PEG linker in the construction of an Antibody-Drug Conjugate (ADC), where it improves solubility, stability, and pharmacokinetic properties.

ADC_Pathway cluster_components ADC Components cluster_conjugation Conjugation Steps cluster_final Final Product Antibody Antibody (with Alkyne group) Step1 Step 1: Click Chemistry (Linker + Antibody) Antibody->Step1 Linker Tos-PEG7-N3 (Functionalized Linker) Linker->Step1 Drug Cytotoxic Drug (with Tosyl-reactive group) Step2 Step 2: Nucleophilic Subst. (Linker-Ab + Drug) Drug->Step2 Step1->Step2 Antibody-Linker Intermediate ADC Antibody-Drug Conjugate (ADC) Step2->ADC

Caption: Role of a functionalized PEG linker in ADC construction.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of the hydroxyl group of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Activation of the Hydroxyl Group (Mesylation)

This protocol describes the conversion of the terminal hydroxyl group into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, Tos-PEG7-OMs.

  • Purify the product using column chromatography if necessary.

Protocol 2: Synthesis of Tos-PEG7-Azide (Azidation)

This protocol details the conversion of the activated mesylate group to an azide group.

Materials:

  • Tos-PEG7-OMs (from Protocol 1)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve Tos-PEG7-OMs (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a beaker of cold deionized water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to obtain Tos-PEG7-N₃.

Protocol 3: Synthesis of Tos-PEG7-Amine (Staudinger Reduction)

This protocol describes the reduction of the azide group to a primary amine using the Staudinger reaction.

Materials:

  • Tos-PEG7-N₃ (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Deionized water

Procedure:

  • Dissolve Tos-PEG7-N₃ (1 equivalent) in THF in a round-bottom flask.

  • Add triphenylphosphine (1.2 equivalents) to the solution at room temperature. The reaction is often accompanied by nitrogen gas evolution.

  • Stir the mixture for 4-6 hours.

  • Add deionized water (5-10 equivalents) to the flask to hydrolyze the aza-ylide intermediate.

  • Continue stirring at room temperature for another 8-12 hours.

  • Remove the THF under reduced pressure.

  • The resulting crude product can be purified by an appropriate method, such as column chromatography or extraction, to separate the desired amine from triphenylphosphine oxide.

Protocol 4: Synthesis of Tos-PEG7-Thiol

This protocol proceeds in two steps: first, the introduction of a thioacetate group, followed by its hydrolysis to the free thiol.

Part A: Synthesis of Tos-PEG7-Thioacetate

Materials:

  • Tos-PEG7-OMs (from Protocol 1)

  • Anhydrous DMF

  • Potassium thioacetate (KSAc)

Procedure:

  • Dissolve Tos-PEG7-OMs (1 equivalent) in anhydrous DMF.

  • Add potassium thioacetate (2 equivalents) to the solution.

  • Stir the reaction at room temperature for 12-18 hours under an inert atmosphere.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Tos-PEG7-SAc.

Part B: Hydrolysis to Tos-PEG7-Thiol

Materials:

  • Tos-PEG7-SAc (from Part A)

  • Methanol (MeOH), deoxygenated

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve Tos-PEG7-SAc (1 equivalent) in deoxygenated methanol.

  • Add 1M HCl (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 4-6 hours under an inert atmosphere.

  • Neutralize the reaction carefully with a mild base (e.g., NaHCO₃ solution).

  • Remove the methanol under reduced pressure and extract the product with DCM.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield Tos-PEG7-SH. The thiol product should be stored under an inert atmosphere to prevent oxidation.

Quantitative Data Summary

The efficiency of these functionalization reactions is critical for producing high-purity PEG linkers. The following table summarizes typical reaction yields for the conversion of the PEG hydroxyl group to other functionalities, with yields often exceeding 95% under optimized conditions.

Starting MaterialTarget Functional GroupKey ReagentsTypical Yield (%)Purity (%)Protocol
This compoundTos-PEG7-OMs (Mesylate)MsCl, TEA>95%>95%1
Tos-PEG7-OMsTos-PEG7-N₃ (Azide)NaN₃>95%>95%2
Tos-PEG7-N₃Tos-PEG7-NH₂ (Amine)PPh₃, H₂O85-95%>95%3
Tos-PEG7-OMsTos-PEG7-SAc (Thioacetate)KSAc>95%>95%4A
Tos-PEG7-SAcTos-PEG7-SH (Thiol)HCl / MeOH90-98%>90%4B

Conclusion

The functionalization of the hydroxyl group on this compound is a fundamental and powerful strategy for the synthesis of advanced, heterobifunctional PEG linkers. The protocols described provide robust and high-yielding routes to a variety of key functional groups, including azides, amines, and thiols. Careful execution of these methods and thorough characterization of the resulting products will ensure the successful creation of well-defined, functionalized PEG linkers for a wide range of applications in research, drug development, and materials science.

References

Application Notes and Protocols for Linking Molecules with Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of Tos-PEG7-OH, a heterobifunctional linker, in bioconjugation. This compound is comprised of a seven-unit polyethylene glycol (PEG) spacer, terminated with a reactive tosyl (tosylate) group at one end and a hydroxyl group at the other. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the PEG linker to primary amines and thiols. The terminal hydroxyl group can be used for further chemical modifications. This application note details the protocols for conjugating this compound to amine- and thiol-containing molecules, methods for purification of the resulting conjugates, and analytical techniques for their characterization.

Introduction to this compound in Bioconjugation

Polyethylene glycol (PEG) linkers are widely employed in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules. The PEGylation of proteins, peptides, and small molecules can reduce immunogenicity and increase circulation half-life. This compound is a versatile tool in this field, offering a straightforward method for introducing a hydrophilic PEG spacer.

The key reactive feature of this compound is the tosyl group. The tosyl group is a highly effective leaving group, making the linker susceptible to nucleophilic attack by primary amines and thiols. This reaction forms a stable covalent bond, securely linking the PEG chain to the target molecule.

Chemical Reaction and Workflow

The fundamental reaction involves the nucleophilic substitution of the tosyl group by an amine or a thiol.

Reaction Mechanism

cluster_reactants Reactants cluster_product Product Tos_PEG7_OH This compound Conjugate Molecule-NH-PEG7-OH or Molecule-S-PEG7-OH Tos_PEG7_OH->Conjugate Nucleophilic Substitution Byproduct Tosylate (Leaving Group) Tos_PEG7_OH->Byproduct Nucleophile Molecule-NH2 (Amine) or Molecule-SH (Thiol) Nucleophile->Conjugate

Caption: Reaction of this compound with a nucleophile.

Experimental Workflow

Start Start: Reagent Preparation Reaction Conjugation Reaction: this compound + Molecule Start->Reaction 1 Purification Purification of Conjugate Reaction->Purification 2 Analysis Analysis and Characterization Purification->Analysis 3 End End: Purified Conjugate Analysis->End 4

Caption: General experimental workflow for conjugation.

Experimental Protocols

Protocol for Linking this compound to an Amine-Containing Molecule

This protocol is adapted from the synthesis of PROTACs, where a tosyl-activated PEG linker is reacted with an amine-containing E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, small molecule)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Water

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reagent Preparation:

    • Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF to a final concentration of approximately 0.1 M.

  • Reaction Setup:

    • To the solution from step 1, add DIPEA (3.0 equivalents).

    • Stir the reaction mixture at 60°C under a nitrogen or argon atmosphere.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water.

    • Extract the aqueous mixture with ethyl acetate three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by preparative HPLC to isolate the desired amine-linked PEG conjugate.

Protocol for Linking this compound to a Thiol-Containing Molecule

This protocol provides general guidelines for the reaction of a tosyl-activated linker with a thiol. Optimization of reaction conditions may be necessary for specific molecules.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or other non-thiol containing buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stir plate and stir bar

  • Size-Exclusion Chromatography (SEC) or Dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has limited aqueous solubility, a co-solvent such as DMF or DMSO can be used. The final concentration will depend on the specific molecule.

    • Dissolve this compound in the reaction buffer or a minimal amount of co-solvent.

  • Reaction Setup:

    • Add the this compound solution to the thiol-containing molecule solution. A molar excess of the PEG linker (e.g., 1.5 to 5 equivalents) is typically used to drive the reaction to completion.

    • If the reaction is sluggish, the addition of a non-nucleophilic base may be beneficial, but care must be taken to avoid side reactions.

    • Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere to prevent oxidation of the thiol.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials and byproducts.

    • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated conjugate from smaller unreacted molecules.

    • Dialysis: For larger biomolecules, dialysis against a suitable buffer can remove unreacted this compound.

    • Reverse-Phase HPLC (RP-HPLC): This can be used for the purification of smaller PEGylated molecules and peptides.

Data Presentation: Reaction Parameters

ParameterReaction with AminesReaction with Thiols
Nucleophile Primary Amine (-NH2)Thiol (-SH)
Typical Solvent Anhydrous DMFPBS, DMF, DMSO
Base DIPEA (non-nucleophilic)Often not required, but a non-nucleophilic base can be used
Temperature 60°CRoom Temperature
Reaction Time 12-24 hours2-24 hours
Molar Ratio (Linker:Molecule) 1.1 : 11.5:1 to 5:1
Typical Yield 60-90% (PROTAC synthesis)Generally high, dependent on substrate

Purification and Analysis

The purification of PEGylated molecules is crucial to remove unreacted reagents and byproducts. The choice of purification method depends on the properties of the conjugate.

Purification Techniques:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is highly effective for removing unreacted PEG linkers from larger protein or peptide conjugates.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying peptides and small molecule conjugates based on hydrophobicity.

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities from large PEGylated biomolecules.

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for confirming the successful conjugation and determining the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the conjugate, confirming the site of PEGylation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the increase in molecular weight of a protein after PEGylation.

Application Example: PROTAC Synthesis

A prominent application of tosyl-PEG linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Ubiquitin Transfer Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded Target Protein Proteasome->Degraded

Caption: PROTAC mechanism of action.

Application Notes and Protocols for Surface Modification of Nanoparticles with Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and other nanomedical applications. Poly(ethylene glycol) (PEG) is widely employed for this purpose due to its ability to enhance nanoparticle stability, improve biocompatibility, and prolong circulation times in vivo. This is achieved by creating a hydrophilic shield on the nanoparticle surface that reduces protein adsorption and recognition by the mononuclear phagocyte system.

Tos-PEG7-OH is a heterobifunctional PEG linker that offers a straightforward and efficient method for nanoparticle PEGylation. It comprises a seven-unit PEG chain, which provides a balance between hydrophilicity and a relatively short linker length. One terminus of the PEG chain is functionalized with a tosyl (tosylate) group, while the other end presents a hydroxyl (-OH) group. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines (-NH2) and thiols (-SH) present on the surface of nanoparticles. This allows for the formation of stable covalent bonds under mild reaction conditions. The terminal hydroxyl group can be used for further functionalization or can remain as a neutral, hydrophilic end group.

These application notes provide detailed protocols for the surface modification of amine- and thiol-functionalized nanoparticles with this compound, along with expected characterization data and visualizations of the experimental workflows.

Principle of Surface Modification

The surface modification of nanoparticles with this compound relies on the nucleophilic substitution reaction between the tosyl group of the PEG linker and a nucleophilic functional group (amine or thiol) on the nanoparticle surface. The tosyl group is a good leaving group, facilitating the reaction under relatively mild conditions.

  • For Amine-Functionalized Nanoparticles: The primary amine group acts as a nucleophile, attacking the carbon atom attached to the tosyl group and displacing the tosylate. This results in the formation of a stable secondary amine linkage between the nanoparticle and the PEG chain.

  • For Thiol-Functionalized Nanoparticles: The thiol group, in its deprotonated thiolate form, is a potent nucleophile that readily reacts with the tosyl group to form a stable thioether bond.

This covalent attachment ensures the long-term stability of the PEG layer on the nanoparticle surface, which is crucial for in vivo applications.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the procedure for conjugating this compound to nanoparticles that have been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous aprotic solvent to a desired concentration (e.g., 1 mg/mL). Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • Reagent Preparation: In a separate vial, dissolve this compound in the anhydrous aprotic solvent. The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should be optimized, but a 10-50 fold molar excess of the PEG linker is a good starting point.

  • Reaction Initiation: Add the tertiary amine base to the nanoparticle dispersion. The base will deprotonate a fraction of the primary amines, enhancing their nucleophilicity. A 2-3 molar equivalent of the base with respect to the PEG linker is typically sufficient.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring or shaking.

  • Purification:

    • After the reaction, centrifuge the nanoparticle suspension to pellet the modified nanoparticles.

    • Remove the supernatant containing unreacted this compound and byproducts.

    • Resuspend the nanoparticle pellet in the reaction buffer (e.g., PBS).

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted reagents.

  • Final Product: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C) and further characterization.

Protocol 2: Surface Modification of Thiol-Functionalized Nanoparticles

This protocol describes the conjugation of this compound to nanoparticles functionalized with thiol groups.

Materials:

  • Thiol-functionalized nanoparticles (e.g., gold nanoparticles, quantum dots)

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Mild, non-nucleophilic base (e.g., Potassium Carbonate (K2CO3) or DIPEA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Nanoparticle Dispersion: Disperse the thiol-functionalized nanoparticles in the anhydrous aprotic solvent to a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Dissolve this compound in the anhydrous aprotic solvent to achieve a 10-50 fold molar excess compared to the surface thiol groups.

  • Reaction Initiation: Add the mild base to the nanoparticle dispersion. The base will facilitate the deprotonation of the thiol groups to the more reactive thiolate form.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Let the reaction proceed at room temperature for 4-12 hours with gentle stirring. Thiol-tosyl reactions are generally faster than amine-tosyl reactions.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized nanoparticles.

    • Discard the supernatant.

    • Wash the nanoparticle pellet by resuspending in the reaction buffer and centrifuging again. Repeat this washing step three times.

  • Final Product: Resuspend the purified PEGylated nanoparticles in an appropriate buffer for storage and subsequent analysis.

Characterization of Surface Modified Nanoparticles

Successful surface modification should be confirmed using various characterization techniques. The following tables summarize the expected changes in key parameters. The data presented is illustrative and based on typical outcomes reported in the literature for similar PEGylation processes, as specific experimental data for this compound is not widely available in a comparative format.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification

ParameterBefore ModificationAfter Modification with this compoundTechnique
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential (mV) +25 ± 3 (amine-NP) or -15 ± 2 (thiol-NP)+5 ± 2 (from amine-NP) or -5 ± 1 (from thiol-NP)Zeta Potential Measurement
Surface Chemistry Presence of amine or thiol groupsPresence of characteristic PEG ether bonds (~1100 cm⁻¹)Fourier-Transform Infrared Spectroscopy (FTIR)

Table 2: Drug Loading and Release Properties of Nanoparticles Before and After this compound Modification

ParameterBefore ModificationAfter Modification with this compoundMethod
Drug Loading Capacity (%) 10 ± 1.28.5 ± 1.0UV-Vis Spectroscopy of supernatant after loading
Encapsulation Efficiency (%) 85 ± 578 ± 6Calculation based on initial drug amount
Initial Burst Release (first 2h) 30%15%In vitro release study with dialysis
Cumulative Release (at 48h) 80%65%In vitro release study with dialysis

Visualizations

The following diagrams illustrate the experimental workflows and the chemical principles of the surface modification process.

experimental_workflow_amine cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_final Final Product AmineNP Amine-Functionalized Nanoparticles Dispersion Disperse Amine-NPs in Solvent AmineNP->Dispersion TosPEG This compound Addition Add Base and This compound TosPEG->Addition Solvent Anhydrous Solvent (DMF/DMSO) Solvent->Dispersion Base Tertiary Amine Base (TEA/DIPEA) Base->Addition Dispersion->Addition Stirring Stir for 12-24h at Room Temp Addition->Stirring Centrifuge1 Centrifuge to Pellet NPs Stirring->Centrifuge1 Wash Wash Pellet with Buffer (3x) Centrifuge1->Wash Centrifuge2 Final Centrifugation Wash->Centrifuge2 FinalNP PEGylated Nanoparticles Centrifuge2->FinalNP

Caption: Workflow for modifying amine-functionalized nanoparticles.

experimental_workflow_thiol cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_final Final Product ThiolNP Thiol-Functionalized Nanoparticles Dispersion Disperse Thiol-NPs in Solvent ThiolNP->Dispersion TosPEG This compound Addition Add Base and This compound TosPEG->Addition Solvent Anhydrous Solvent (DMF/DMSO) Solvent->Dispersion Base Mild Base (K2CO3/DIPEA) Base->Addition Dispersion->Addition Stirring Stir for 4-12h at Room Temp Addition->Stirring Centrifuge1 Centrifuge to Pellet NPs Stirring->Centrifuge1 Wash Wash Pellet with Buffer (3x) Centrifuge1->Wash Centrifuge2 Final Centrifugation Wash->Centrifuge2 FinalNP PEGylated Nanoparticles Centrifuge2->FinalNP

Caption: Workflow for modifying thiol-functionalized nanoparticles.

signaling_pathway cluster_reactants Reactants cluster_reaction Nucleophilic Substitution Reaction cluster_products Products NP Nanoparticle with Surface Nucleophile (-NH2 or -SH) Reaction Reaction in Presence of Base NP->Reaction PEG This compound (Tosyl Group is a Good Leaving Group) PEG->Reaction PEG_NP PEGylated Nanoparticle (Stable Covalent Bond) Reaction->PEG_NP Forms Covalent Linkage Byproduct Displaced Tosylate (Leaving Group) Reaction->Byproduct Is Displaced

Caption: Chemical principle of this compound nanoparticle conjugation.

Application Notes and Protocols for Reactions Involving Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG7-OH is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing a terminal tosyl group and a hydroxyl group. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making it a valuable tool for bioconjugation and the synthesis of complex molecules.[][2][3][4] The seven repeating ethylene glycol units impart water solubility to the parent molecule, which can be advantageous for improving the pharmacokinetic properties of conjugated drugs.[5] A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it acts as a flexible linker to connect a target protein ligand and an E3 ubiquitin ligase ligand. This application note provides detailed experimental protocols for the use of this compound in common conjugation reactions and its application in PROTAC synthesis.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1028089-05-5
Molecular Formula C21H36O10S
Molecular Weight 480.57 g/mol
Appearance Colorless to light yellow oilN/A
Purity ≥95%
Storage Conditions Store at -5°C to -20°C, keep in a dry and dark place.

Experimental Protocols

The tosyl group of this compound is susceptible to nucleophilic attack by various functional groups, most notably amines and alcohols, to form C-N and C-O bonds, respectively. These reactions are fundamental to its application in bioconjugation and PROTAC synthesis.

Protocol 1: Nucleophilic Substitution with a Primary Amine

This protocol describes the reaction of this compound with a primary amine to form a secondary amine-linked PEG derivative. This is a key step in attaching the PEG linker to an amine-containing molecule, such as an E3 ligase ligand in PROTAC synthesis.

Materials:

  • This compound

  • Amine-containing substrate (e.g., an E3 ligase ligand)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. The concentration should be approximately 0.1 M.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amine-linked PEG conjugate.

Representative Quantitative Data:

ReactantMolar RatioReaction Time (h)Temperature (°C)Yield (%)
Amine A1:1.1162575
Amine B1:1.2126085

(Note: Yields are representative and will vary depending on the specific amine substrate.)

Protocol 2: Williamson Ether Synthesis with a Phenol

This protocol details the reaction of this compound with a phenolic compound to form an ether linkage. This is a common method for attaching the PEG linker to a phenol-containing molecule.

Materials:

  • This compound

  • Phenolic substrate

  • Anhydrous acetonitrile or DMF

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Water

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic substrate (1.0 equivalent) in anhydrous acetonitrile or DMF, add a base such as potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to an hour to form the phenoxide.

  • Add a solution of this compound (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ether-linked PEG conjugate.

Representative Quantitative Data:

ReactantBaseMolar RatioReaction Time (h)Temperature (°C)Yield (%)
Phenol AK2CO31:1.2187065
Phenol BCs2CO31:1.2128078

(Note: Yields are representative and will vary depending on the specific phenolic substrate.)

Application in PROTAC Synthesis

This compound is a versatile linker for the synthesis of PROTACs. A common strategy involves a two-step sequential nucleophilic substitution. First, the tosyl group is displaced by a nucleophile (e.g., an amine or phenol) on the E3 ligase ligand. The resulting intermediate, now bearing a terminal hydroxyl group from the PEG linker, can be further functionalized. For instance, the hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) or directly coupled to the target protein ligand.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-Ligase Conjugation cluster_step2 Step 2: PROTAC Assembly Tos_PEG7_OH This compound Conjugate1 E3 Ligand-PEG7-OH Tos_PEG7_OH->Conjugate1 Nucleophilic Substitution E3_Ligand E3 Ligase Ligand (with Nucleophile) E3_Ligand->Conjugate1 Activated_Conjugate Activated E3 Ligand-PEG7-X Conjugate1->Activated_Conjugate Activation of -OH group POI_Ligand Protein of Interest Ligand (with Nucleophile) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Activated_Conjugate->PROTAC Nucleophilic Substitution

Caption: A general workflow for PROTAC synthesis using this compound.

PROTAC Signaling Pathway

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC molecule acts as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_PROTAC_action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 E2-E3 Complex Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP-dependent Activation PROTAC PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC molecule.

Purification and Analysis

The purification of PEGylated compounds can be challenging due to their hydrophilicity and potential for heterogeneity. Several chromatographic techniques are commonly employed.

  • Silica Gel Chromatography: While useful for less polar PEG derivatives, streaking and poor separation can occur with more polar compounds. Using solvent systems like chloroform/methanol or dichloromethane/methanol can sometimes improve separation.

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for purifying PEGylated proteins and other charged molecules. The PEG chain can shield charges on the molecule, altering its interaction with the stationary phase and allowing for separation based on the degree of PEGylation.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small molecules from larger PEGylated products.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are valuable for the analysis and purification of PEGylated compounds, often providing high resolution.

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and drug discovery. Its well-defined structure and reactive tosyl group allow for the straightforward introduction of a hydrophilic PEG linker into a wide variety of molecules. The detailed protocols and application examples provided in this document are intended to serve as a guide for the successful implementation of this compound in various experimental setups, particularly in the rapidly advancing field of PROTAC development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tos-PEG7-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tos-PEG7-OH reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge in synthesizing this compound from heptaethylene glycol (a symmetrical diol) is achieving selective monotosylation while minimizing the formation of the ditosylated byproduct (Tos-PEG7-Tos) and recovering the unreacted starting material.[1][2][3]

Q2: What are the common methods for the monotosylation of PEG diols?

The most common methods include:

  • The standard method: Using p-toluenesulfonyl chloride (TsCl) with a base like pyridine or triethylamine in a suitable solvent.[4]

  • The silver oxide (Ag₂O) mediated method: This method offers high selectivity for monotosylation.[5]

  • Protecting group strategy: This involves protecting one hydroxyl group with a protecting group (e.g., trityl), followed by tosylation of the other hydroxyl group and subsequent deprotection. This method can be adapted for a chromatography-free synthesis.

Q3: What are the typical causes of low yield in this compound synthesis?

Low yields can be attributed to several factors:

  • Formation of byproducts: The primary byproduct is the di-tosylated PEG (Tos-PEG7-Tos).

  • Suboptimal reaction conditions: Incorrect stoichiometry of reagents, temperature, or reaction time can lead to incomplete reactions or increased byproduct formation.

  • Moisture contamination: Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which is unreactive. All reagents and solvents should be anhydrous.

  • Product loss during workup and purification: The hydrophilic nature of this compound can make extraction and purification challenging, leading to product loss.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Monotosylated Product

Possible Causes & Solutions:

  • Excessive Di-tosylation:

    • Slow Addition of TsCl: Add the tosyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the tosylating agent.

    • Use of Excess Diol: Employing an excess of heptaethylene glycol can statistically favor monotosylation. However, this requires an efficient method to separate the product from the unreacted starting material.

    • Silver Oxide Method: This method has been shown to be highly selective for monotosylation, significantly reducing the formation of the di-tosylated byproduct.

  • Incomplete Reaction:

    • Reagent Quality: Use fresh, high-purity tosyl chloride. If necessary, recrystallize the TsCl before use. Ensure the base (e.g., pyridine, triethylamine) is dry.

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. While low temperatures are generally preferred to control selectivity, some reactions may require room temperature or gentle heating to proceed to completion.

  • Product Loss During Purification:

    • Extraction: Due to the water solubility of this compound, repeated extractions with an organic solvent are necessary. Salting out the aqueous layer by adding brine can help improve the partitioning of the product into the organic phase.

    • Chromatography-Free Purification: Consider a protecting group strategy that allows for purification by precipitation, avoiding column chromatography.

Issue 2: Difficulty in Purifying this compound

Possible Causes & Solutions:

  • Similar Polarity of Products and Starting Materials: The monotosylated product, ditosylated byproduct, and unreacted diol can have similar polarities, making chromatographic separation challenging.

    • Optimize Chromatography Conditions: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation.

    • Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether or hexane.

  • Contamination with Pyridine:

    • Aqueous Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and remove the pyridine into the aqueous layer.

Quantitative Data Summary

MethodKey ReagentsTypical Yield of MonotosylateReference(s)
Standard MethodTsCl, PyridineVariable, often moderate
Silver Oxide MethodTsCl, Ag₂O, KI71-76%
Protecting Group (Trityl) & Chromatography-FreeTrtCl, TsCl, NaOH, TsOHHigh (not explicitly quantified but described as high yield)

Experimental Protocols

Protocol 1: Standard Monotosylation using TsCl and Pyridine
  • Dissolve heptaethylene glycol (1 equivalent) in anhydrous pyridine (used as both solvent and base) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous pyridine dropwise over several hours.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Monotosylation using Silver(I) Oxide
  • Dissolve heptaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) or toluene.

  • Add silver(I) oxide (Ag₂O, 1.5 equivalents) and a catalytic amount of potassium iodide (KI, 0.2 equivalents).

  • Stir the suspension vigorously.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Chromatography-Free Synthesis using a Trityl Protecting Group

This is a multi-step process:

  • Monotritylation: React heptaethylene glycol with trityl chloride (TrtCl) in the presence of a base like triethylamine to form Trt-PEG7-OH.

  • Tosylation: Tosylate the free hydroxyl group of Trt-PEG7-OH using TsCl and a base (e.g., NaOH in a biphasic system) to yield Trt-PEG7-Tos.

  • Detritylation: Remove the trityl group under acidic conditions (e.g., p-toluenesulfonic acid in methanol) to give the desired this compound.

  • Workup and Purification: This method is designed to allow for purification at each step through extractions and precipitations, avoiding the need for column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Heptaethylene Glycol (HO-PEG7-OH) method1 Standard Tosylation (TsCl, Pyridine) start->method1 method2 Silver Oxide Method (TsCl, Ag2O, KI) start->method2 method3 Protecting Group Strategy (Tritylation -> Tosylation -> Deprotection) start->method3 crude_product Crude this compound method1->crude_product method2->crude_product method3->crude_product workup Aqueous Workup (Extraction, Washes) crude_product->workup purification Purification (Column Chromatography or Precipitation) workup->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions start Low Yield of this compound analysis Analyze by TLC/LC-MS start->analysis ditoluated High Di-tosylation? analysis->ditoluated unreacted Unreacted Starting Material? analysis->unreacted complex Complex Mixture? analysis->complex sol_ditos Improve Selectivity: - Slow TsCl addition - Use Ag2O method - Use excess diol ditoluated->sol_ditos sol_unreacted Improve Conversion: - Check reagent quality - Optimize time/temp unreacted->sol_unreacted sol_complex Improve Purification: - Optimize workup - Chromatography-free method complex->sol_complex

Caption: Troubleshooting logic for addressing low yields in this compound reactions.

References

side reactions to consider when using Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tos-PEG7-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a tosyl (tosylate) group at one end and a hydroxyl (-OH) group at the other, connected by a 7-unit PEG chain. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making this compound a valuable reagent for PEGylation. Its primary application is in bioconjugation, where it is used to covalently attach the PEG spacer to molecules containing nucleophilic functional groups such as primary amines (-NH2), thiols (-SH), and hydroxyls (-OH). This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules like proteins, peptides, and small drugs.[1][2][3]

Q2: What are the main side reactions to consider when using this compound?

When using this compound, several side reactions can occur, potentially leading to a heterogeneous product mixture and reduced yield of the desired conjugate. The primary side reactions to consider are:

  • Over-PEGylation: Multiple PEG chains attaching to a single target molecule, especially if the molecule has multiple reactive sites.[4]

  • Formation of Secondary and Tertiary Amines: When reacting with a primary amine, the newly formed secondary amine can react with another molecule of this compound.

  • β-Elimination: Under basic conditions, the tosyl group can be eliminated, forming a terminal alkene on the PEG chain, which is unreactive towards nucleophiles.[5]

  • Hydrolysis: The tosyl group can be hydrolyzed back to a hydroxyl group, regenerating the starting material (HO-PEG7-OH).

  • Reaction with Competing Nucleophiles: Other nucleophilic species in the reaction mixture (e.g., buffer components, water) can react with the this compound.

  • Formation of Chlorinated Byproducts: If chloride ions are present, they can displace the tosylate group to form a chloro-PEG derivative.

  • Intramolecular Cyclization: Although less common for a short PEG chain like PEG7, intramolecular cyclization to form a cyclic ether is a possibility.

Troubleshooting Guide

This section provides solutions to common problems encountered during PEGylation reactions with this compound.

Problem 1: Low or No PEGylation Yield

Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure sufficient reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR).- Increase the reaction temperature, but be mindful of the stability of your target molecule and the potential for increased side reactions.
Hydrolysis of this compound - Ensure anhydrous (dry) reaction conditions, especially when using organic solvents. Use freshly dried solvents.- If using aqueous buffers, be aware that hydrolysis rates can increase with pH. Consider optimizing the pH to balance reactivity and stability.
Suboptimal Reaction pH - For reactions with amines, a pH range of 8.0-9.5 is generally recommended to ensure the amine is deprotonated and nucleophilic.- For thiols, a pH of around 7.5-8.5 is typically used.- Optimize the pH for your specific target molecule.
Inaccessible target functional group - The reactive group on your target molecule may be sterically hindered. Consider using a longer PEG linker or altering the conformation of your target molecule if possible.
Degradation of this compound - Store this compound under recommended conditions (typically at low temperatures and protected from moisture) to prevent degradation before use.

Problem 2: Product Mixture Shows High Polydispersity (Multiple PEGylated Species)

Possible Cause Troubleshooting Steps
Over-PEGylation - Carefully control the stoichiometry. Reduce the molar excess of this compound relative to your target molecule.- Perform a titration experiment to determine the optimal molar ratio.- Consider a step-wise addition of the PEGylating agent.
Multiple reactive sites on the target molecule - If your target molecule has multiple reactive sites with similar reactivity, a mixture of positional isomers is likely.- To achieve site-specific PEGylation, you may need to protect other reactive sites or use a different PEGylation chemistry that targets a unique functional group on your molecule.
Formation of secondary/tertiary amines - Use a larger excess of the amine-containing molecule relative to the this compound to favor the formation of the primary PEGylated amine.

Problem 3: Presence of Unwanted Byproducts

Possible Cause Troubleshooting Steps
β-Elimination - Avoid strongly basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base.- Lower the reaction temperature.
Reaction with buffer components - Use non-nucleophilic buffers. Good choices include phosphate, HEPES, or borate buffers. Avoid buffers containing primary or secondary amines (e.g., Tris).
Formation of chlorinated byproduct - If using tosyl chloride to synthesize this compound in-house, ensure all residual chloride is removed. Use high-purity reagents.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound

  • Protein Preparation: Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). The protein concentration should be optimized for your specific system, typically in the range of 1-10 mg/mL.

  • Reagent Preparation: Dissolve this compound in a compatible anhydrous solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution with gentle stirring. The optimal molar ratio (typically ranging from 1:1 to 20:1 of PEG:protein) should be determined experimentally.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1 to 24 hours). The reaction progress should be monitored.

  • Quenching the Reaction: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to react with any excess this compound.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and byproducts using a suitable chromatography technique such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

Protocol 2: Analysis of PEGylation Products by HPLC-MS

  • Sample Preparation: Prepare the purified PEGylated protein sample at a suitable concentration (e.g., 1 mg/mL) in an appropriate mobile phase.

  • Chromatographic Separation:

    • Size-Exclusion Chromatography (SEC-HPLC): To separate based on size and identify aggregates, unreacted protein, and PEGylated product.

    • Reversed-Phase HPLC (RP-HPLC): To separate based on hydrophobicity and resolve different PEGylated species (e.g., mono-, di-PEGylated) and positional isomers.

  • Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF) to determine the molecular weights of the eluted species. This will confirm the degree of PEGylation and help identify any byproducts.

Visualizations

PEGylation_Workflow Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein Solution (Non-nucleophilic buffer, pH 7.5-8.5) Reaction Combine Protein and PEG Reagent (Controlled Stoichiometry & Temperature) Protein_Prep->Reaction PEG_Prep Prepare this compound Stock (Anhydrous DMSO/DMF) PEG_Prep->Reaction Monitor Monitor Reaction Progress (HPLC, SDS-PAGE) Reaction->Monitor Quench Quench Reaction (e.g., Tris buffer) Monitor->Quench Purify Purify Conjugate (SEC or IEX Chromatography) Quench->Purify Analyze Analyze Product (HPLC-MS, NMR, SDS-PAGE) Purify->Analyze

Caption: Workflow for a typical protein PEGylation experiment.

Side_Reactions Potential Side Reactions of this compound cluster_products Reaction Products TosPEG This compound Desired_Product Desired PEGylated Molecule (e.g., R-NH-PEG7-OH) TosPEG->Desired_Product Nucleophilic Substitution Over_PEGylated Over-PEGylated Product (e.g., R-N(PEG7-OH)2) TosPEG->Over_PEGylated Elimination_Product β-Elimination Product (Alkene-PEG7-OH) TosPEG->Elimination_Product β-Elimination Hydrolysis_Product Hydrolysis Product (HO-PEG7-OH) TosPEG->Hydrolysis_Product Hydrolysis Other_Byproducts Other Byproducts (e.g., Buffer Adducts) TosPEG->Other_Byproducts Side Reactions Desired_Product->Over_PEGylated Further Reaction Nucleophile Target Nucleophile (e.g., R-NH2) Nucleophile->Desired_Product Base Base Base->Elimination_Product Water Water / Competing Nucleophiles Water->Hydrolysis_Product Water->Other_Byproducts

Caption: Logical diagram of desired and side reactions with this compound.

References

Technical Support Center: Optimizing Tos-PEG7-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis and optimization of Tos-PEG7-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for challenges encountered during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the selective synthesis of this compound?

A1: For selective monotosylation of PEG7-OH, lower temperatures are generally recommended. Conducting the reaction at 0°C helps to control the reaction rate and minimize the formation of the di-tosylated byproduct.[1][2] Reactions are often initiated at 0°C and then allowed to slowly warm to room temperature.

Q2: What is a typical reaction time for the tosylation of PEG7-OH?

A2: Reaction times can vary depending on the specific protocol and temperature. For reactions carried out at 0°C, a duration of 2 to 5 hours is often sufficient for high conversion to the monotosylate.[1][2] Some protocols involve an initial period at 0°C followed by an extended period (e.g., overnight) at room temperature to ensure complete reaction.[3] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal stopping point.

Q3: What are the common byproducts in the synthesis of this compound?

A3: The most common byproduct is the di-tosylated PEG7, where both hydroxyl groups of the starting heptaethylene glycol have reacted with tosyl chloride. Over-reaction, especially at higher temperatures or with a large excess of tosyl chloride, can increase the formation of this byproduct. Another potential, though less common, side product can be the formation of an oxirane ring from the glycol under basic conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material (PEG7-OH), the desired product (this compound), and any byproducts. The spots can be visualized using a UV lamp (as the tosyl group is UV active) or by staining with an appropriate agent like iodine.

Q5: What is the best way to purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a solvent system such as ethyl acetate in hexane or methanol in dichloromethane is effective in separating the monotosylated product from the starting material and the di-tosylated byproduct. An initial aqueous workup is also crucial to remove the base (e.g., pyridine or triethylamine) and any water-soluble salts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of tosyl chloride. 3. Inefficient workup or purification.1. Increase the reaction time and continue to monitor by TLC. Consider allowing the reaction to stir overnight at room temperature after an initial period at 0°C. 2. Use fresh, high-quality tosyl chloride. Store it in a desiccator to prevent hydrolysis. 3. Ensure complete extraction of the product during the aqueous workup. Optimize the column chromatography conditions to minimize product loss.
High Amount of Di-tosylated Byproduct 1. Reaction temperature is too high. 2. Excess of tosyl chloride. 3. Reaction time is excessively long.1. Maintain the reaction temperature at 0°C, especially during the addition of tosyl chloride. 2. Use a controlled stoichiometry of tosyl chloride (e.g., 1.05-1.2 equivalents). Consider the slow, dropwise addition of the tosyl chloride solution to the reaction mixture. 3. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent further reaction to the di-tosylate.
Presence of Starting Material (PEG7-OH) in the Final Product 1. Insufficient amount of tosyl chloride or base. 2. Short reaction time.1. Ensure the correct stoichiometry of reagents. Use a slight excess of tosyl chloride and an adequate amount of base (e.g., 1.5-3 equivalents). 2. Extend the reaction time and monitor for the disappearance of the starting material spot on TLC.
Difficulty in Removing Pyridine or Triethylamine 1. Inefficient aqueous wash.1. Wash the organic layer multiple times with a dilute acidic solution, such as 1M HCl, to protonate and extract the amine base into the aqueous phase. Follow with washes with saturated sodium bicarbonate solution and brine.
Inconsistent TLC Results 1. Presence of pyridine or triethylamine can cause streaking.1. Before running the TLC, perform a mini-workup of a small aliquot of the reaction mixture by washing with dilute HCl and brine to remove the base.

Data Presentation: Impact of Reaction Conditions on this compound Synthesis

The following table provides illustrative data on how reaction temperature and time can influence the yield of this compound and the formation of the di-tosylated byproduct. These values are based on typical outcomes for the tosylation of short-chain polyethylene glycols.

Temperature (°C) Time (hours) Yield of this compound (%) Di-tosylated Byproduct (%) Notes
02~90< 5High selectivity for the mono-tosylated product is achieved at low temperatures and shorter reaction times.
0 → Room Temp.18 (2h at 0°C, 16h at RT)~80~15Allowing the reaction to warm may drive it to completion but can increase the formation of the di-tosylated product.
Room Temp. (25)12~60-70> 25Higher temperatures significantly increase the rate of the second tosylation, leading to lower selectivity.
404~40-50> 40Elevated temperatures are generally not recommended as they lead to poor selectivity and increased byproduct formation.

Experimental Protocols

Protocol for Selective Monotosylation of Heptaethylene Glycol (PEG7-OH)

This protocol is adapted from procedures for similar short-chain PEGs and is optimized for high selectivity.

Materials:

  • Heptaethylene glycol (PEG7-OH)

  • Tosyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve heptaethylene glycol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or triethylamine (1.5-2 equivalents) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve tosyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the tosyl chloride solution dropwise to the cooled PEG solution over a period of 1-2 hours using a dropping funnel.

  • Allow the reaction to stir at 0°C for an additional 3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

  • Wash the organic layer sequentially with 1M HCl (2-3 times), saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Visualizations

Workflow for Optimizing this compound Synthesis

The following diagram illustrates the logical steps and decision points for optimizing the reaction conditions for the synthesis of this compound.

Optimization_Workflow start Start: Define Synthesis Goals (High Yield & Purity of this compound) setup Initial Reaction Setup - PEG7-OH (1 eq) - TsCl (1.1 eq) - Pyridine (1.5 eq) - DCM (anhydrous) - Temperature: 0°C start->setup add_tscl Slow, Dropwise Addition of TsCl (over 1-2 hours) setup->add_tscl react Stir at 0°C for 3 hours add_tscl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (HCl, NaHCO3, Brine) monitor->workup Reaction Complete purify Column Chromatography workup->purify analyze Analyze Product (Yield, Purity by NMR/MS) purify->analyze end End: Optimized Protocol analyze->end Goals Met troubleshoot Troubleshoot analyze->troubleshoot Goals Not Met low_yield Low Yield? troubleshoot->low_yield high_ditosyl High Di-tosylation? troubleshoot->high_ditosyl low_yield->high_ditosyl No adjust_time Adjust Reaction Time (e.g., allow to warm to RT overnight) low_yield->adjust_time Yes high_ditosyl->end No adjust_temp Strictly Maintain 0°C high_ditosyl->adjust_temp Yes adjust_time->setup adjust_temp->setup

Caption: Workflow for the optimization of this compound synthesis.

References

Technical Support Center: Purification Strategies for Tos-PEG7-OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Tos-PEG7-OH and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?

A1: The most common impurities include:

  • Unreacted starting materials: This can include the parent molecule that was intended to be conjugated, as well as any excess unreacted this compound.

  • Excess tosylating agent: If synthesizing this compound, residual p-toluenesulfonyl chloride (TsCl) may be present.

  • Byproducts of tosylation: p-Toluenesulfonic acid can form from the hydrolysis of tosyl chloride. Pyridinium salts are also common byproducts if pyridine is used as a base in the tosylation reaction.[1]

  • Di-tosylated PEG: If starting from a PEG-diol, the formation of a di-tosylated species is a common side product.[2]

  • PEG dimers or higher oligomers: Intermolecular etherification can occur, especially under acidic conditions or at elevated temperatures, leading to higher molecular weight PEG impurities.[2]

Q2: What are the recommended analytical techniques to assess the purity of my this compound conjugate?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for quantifying the purity of the conjugate and separating it from closely related impurities.[]

  • Mass Spectrometry (MS): To confirm the identity and mass of the desired conjugate and to identify any unexpected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and can sometimes be used to determine the degree of substitution.

Q3: My tosylated PEG conjugate appears to be degrading during purification. What could be the cause?

A3: The tosyl group can be sensitive to certain conditions. Degradation, often observed as the loss of the tosyl group (hydrolysis), can be caused by:

  • Presence of water: The tosyl group can hydrolyze back to a hydroxyl group in the presence of water, especially under acidic or basic conditions.

  • Inappropriate pH: Strong acidic or basic conditions during workup or chromatography can lead to the cleavage of the tosyl group.

  • Elevated temperatures: Prolonged exposure to high temperatures can promote degradation.

To mitigate degradation, it is advisable to work with anhydrous solvents when possible, maintain a neutral pH during purification, and avoid excessive heat.

Troubleshooting Guides

Problem 1: Difficulty removing excess tosyl chloride (TsCl) and p-toluenesulfonic acid after tosylation of PEG7-OH.
  • Cause: These impurities are common byproducts of the tosylation reaction. p-Toluenesulfonic acid is water-soluble, while unreacted TsCl can be more persistent.

  • Solution:

    • Aqueous Workup: After the reaction, a thorough aqueous workup is crucial. Washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, will help neutralize and remove p-toluenesulfonic acid. This should be followed by washes with water and brine.

    • Precipitation: For PEG compounds, precipitation in a non-solvent like cold diethyl ether can be an effective way to separate the desired product from small molecule impurities.

Problem 2: Streaking of the this compound conjugate on the TLC plate and poor separation during flash column chromatography.
  • Cause: PEG compounds, even short ones, can exhibit this behavior on silica gel due to their polarity and interaction with the stationary phase. The presence of pyridine can also cause significant streaking.

  • Solution:

    • Thorough Removal of Base: Ensure all pyridine or other amine bases are removed during the workup by washing the organic layer with a dilute acid solution (e.g., 1 M HCl).

    • TLC and Column Solvent System Optimization:

      • Use a more polar solvent system. A common starting point for PEG compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and methanol.

      • Consider adding a small amount of a polar co-solvent like isopropanol to a chloroform-based mobile phase to improve spot shape.

      • For TLC, spotting the sample and then placing the plate under high vacuum for a few minutes can help to remove residual volatile impurities like pyridine that cause streaking.

Problem 3: Co-elution of the desired mono-tosylated PEG7-OH with the di-tosylated byproduct during flash chromatography.
  • Cause: The polarity difference between the mono- and di-tosylated species may not be sufficient for complete separation on silica gel, especially with a short PEG chain.

  • Solution:

    • Gradient Elution: Employ a shallow gradient of a polar solvent (e.g., methanol in DCM) during flash chromatography. Start with a low percentage of the polar solvent and increase it slowly.

    • Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase flash chromatography or preparative RP-HPLC can provide an alternative separation mechanism based on hydrophobicity. The di-tosylated product will be more hydrophobic and thus have a longer retention time.

Experimental Protocols

Protocol 1: General Workup Procedure for Tosylation of PEG7-OH

This protocol describes a general method to quench the reaction and perform an initial purification to remove common impurities.

  • Quenching the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly add cold water to quench any unreacted tosyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Washing:

    • Wash the organic layer sequentially with cold 1 M HCl to remove any amine base (e.g., pyridine or triethylamine).

    • Wash with saturated aqueous sodium bicarbonate solution to remove p-toluenesulfonic acid.

    • Wash with water.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid degradation.

Protocol 2: Purification by Flash Column Chromatography on Silica Gel

This protocol provides a starting point for the purification of a this compound conjugate.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.

  • Mobile Phase (Example): A gradient of methanol in dichloromethane (DCM).

    • Start with 100% DCM.

    • Gradually increase the methanol concentration, for example, in 1-2% increments. A shallow gradient is often key for separating PEG compounds.

  • TLC Monitoring: Use a solvent system that gives the desired product an Rf value of approximately 0.2-0.3 for good separation. An example TLC solvent system for a protected PEG-tosylate is 30% ethyl acetate in hexanes. For the more polar this compound, a system like 5-10% methanol in DCM would be a reasonable starting point.

Protocol 3: Analytical Reversed-Phase HPLC (RP-HPLC)

This protocol is for assessing the purity of the final this compound conjugate.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the conjugated molecule, or an Evaporative Light Scattering Detector (ELSD) if the conjugate lacks a strong chromophore.

  • Gradient (Example):

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Increase to a high percentage of Mobile Phase B (e.g., 90-95%) over 20-30 minutes.

    • Hold at high %B for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

Quantitative Data

The following tables provide representative data for the purification of tosylated PEG compounds. The exact values will vary depending on the specific conjugate and reaction conditions.

Table 1: Example TLC Rf Values for a Tosylation Reaction Mixture

CompoundExample Solvent SystemApproximate Rf Value
Di-tosylated PEG75% MeOH in DCM0.8
This compound (Product) 5% MeOH in DCM 0.5
Unreacted PEG7-OH5% MeOH in DCM0.2
p-Toluenesulfonyl Chloride30% Ethyl Acetate in Hexanes0.7

Table 2: Example Gradient for Flash Column Chromatography

StepSolvent SystemVolumePurpose
1100% DCM2 column volumesElute non-polar impurities
21-3% MeOH in DCM5-10 column volumesElute di-tosylated byproduct
33-7% MeOH in DCM5-10 column volumesElute this compound product
410-15% MeOH in DCM2-3 column volumesElute unreacted PEG7-OH

Table 3: Representative RP-HPLC Retention Times

CompoundApproximate Retention Time (min)
Unreacted PEG7-OH8.5
This compound (Product) 12.2
Di-tosylated PEG715.8

Visualizations

experimental_workflow General Experimental Workflow for this compound Conjugate Purification cluster_impurities Impurity Removal synthesis Synthesis of This compound Conjugate workup Aqueous Workup (Acid/Base Washes) synthesis->workup concentration Concentration in vacuo workup->concentration tosyl_byproducts Tosyl Byproducts (TsCl, TsOH) workup->tosyl_byproducts Removes flash_chromatography Flash Column Chromatography (Silica Gel) concentration->flash_chromatography purity_analysis Purity Analysis (HPLC, TLC, MS) flash_chromatography->purity_analysis unreacted_sm Unreacted Starting Materials flash_chromatography->unreacted_sm Removes peg_impurities Di-tosylated PEG, PEG Dimers flash_chromatography->peg_impurities Removes final_product Pure this compound Conjugate purity_analysis->final_product troubleshooting_logic Troubleshooting Logic for Purification Issues start Purification Issue Identified check_tlc Analyze TLC Plate start->check_tlc streaking Streaking Spot? check_tlc->streaking poor_separation Poor Separation? check_tlc->poor_separation streaking->poor_separation No solution_streaking Optimize Workup: - Acid Wash for Base - Optimize TLC Solvents streaking->solution_streaking Yes solution_separation Optimize Chromatography: - Shallow Gradient - Change Stationary Phase (RP) poor_separation->solution_separation Yes re_analyze Re-run Purification and Analyze poor_separation->re_analyze No solution_streaking->re_analyze solution_separation->re_analyze

References

troubleshooting low solubility of Tos-PEG7-OH derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tos-PEG7-OH and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a polyethylene glycol (PEG) derivative containing a terminal hydroxyl (-OH) group and a tosyl (Tos) group.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making it a versatile building block in chemical synthesis. Common applications include its use as a PEG-based PROTAC linker, in medical research, drug-release systems, nanotechnology, and cell culture.

Q2: What are the recommended storage conditions for this compound derivatives?

It is recommended to store this compound derivatives at -5°C or -20°C in a dry environment, protected from sunlight. For derivatives that are sensitive to moisture, such as those with NHS-ester groups, it is crucial to store them with a desiccant and allow the vial to warm to room temperature before opening to prevent condensation.

Q3: In which solvents is this compound and its derivatives typically soluble?

Polyethylene glycol (PEG) and its derivatives are known for their solubility in a wide range of solvents. Low molecular weight PEGs, like PEG7 derivatives, are generally soluble in water and various organic solvents. The solubility can be influenced by the specific derivative and the overall molecular weight of the final compound.

Troubleshooting Low Solubility

Low solubility of this compound derivatives can be a significant hurdle in experimental workflows. Below are common issues and steps to resolve them.

Problem: My this compound derivative is not dissolving in my chosen solvent.

This is a common challenge, particularly as the molecules conjugated to the PEG linker become larger and more hydrophobic.

Troubleshooting Workflow

Troubleshooting_Solubility Troubleshooting Low Solubility of this compound Derivatives start Low Solubility Observed solvent_check Is the solvent appropriate? (See Table 1) start->solvent_check temp_check Have you tried gentle heating? solvent_check->temp_check Yes solvent_switch Switch to a stronger polar aprotic solvent. solvent_check->solvent_switch No temp_check->temp_check No, try heating to 40-50°C sonication_check Have you tried sonication? temp_check->sonication_check Yes sonication_check->sonication_check No, try sonicating for 10-15 minutes cosolvent Consider using a co-solvent system. sonication_check->cosolvent Yes stock_solution Prepare a concentrated stock in DMSO or DMF. cosolvent->stock_solution Still an issue success Solubility Issue Resolved cosolvent->success Issue Resolved solvent_switch->temp_check stock_solution->success

Caption: A step-by-step workflow for troubleshooting low solubility issues.

Data Presentation: Solvent Compatibility

While exact solubility values (mg/mL) are highly dependent on the specific derivative, the following table provides a general guide to solvent selection.

Solvent ClassExamplesGeneral Compatibility with PEG Derivatives
Polar Protic Water, Methanol, EthanolGood, especially for lower molecular weight PEGs. As molecular weight increases, solubility in water generally decreases.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF)Excellent for a wide range of PEG derivatives. DMF and DMSO are often used to create stock solutions of PEGylated compounds, including PROTAC linkers.
Non-Polar Hexane, TolueneGenerally poor. PEGs are typically insoluble in aliphatic hydrocarbons.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Derivatives

This protocol provides a general method for dissolving a this compound derivative for use in a subsequent reaction or assay.

Materials:

  • This compound derivative

  • Anhydrous solvent of choice (e.g., DMF, DMSO, DCM)

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonication bath (optional)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Allow the vial containing the this compound derivative to equilibrate to room temperature before opening, especially if it has been stored at low temperatures. This prevents moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of the chosen anhydrous solvent to achieve the desired concentration.

  • Vortex the solution for 30-60 seconds.

  • If the compound has not fully dissolved, gently warm the solution to 30-40°C for 5-10 minutes. Caution: Be mindful of the thermal stability of your specific derivative.

  • If solubility is still an issue, place the vial in a sonication bath for 10-15 minutes.

  • For long-term storage of the solution, flush the vial with an inert gas before sealing to minimize oxidation and hydrolysis. Store at -20°C.

Protocol 2: Preparation of a Concentrated Stock Solution

For many applications, particularly in drug discovery and biological assays, preparing a concentrated stock solution in a strong polar aprotic solvent is standard practice.

Materials:

  • This compound derivative

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Syringe and septum-capped vial

Procedure:

  • Equilibrate the vial of the this compound derivative to room temperature.

  • In a clean, dry, septum-capped vial, add the desired amount of the compound.

  • Using a syringe, add the required volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM or 100 mM).

  • Vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C under an inert atmosphere. The use of a septum-capped vial allows for easy access with a syringe without repeatedly opening the vial to the atmosphere.

Signaling Pathways and Logical Relationships

Logical Relationship: Factors Influencing Solubility

The solubility of a this compound derivative is not solely dependent on the PEG linker but is a multifactorial issue. The following diagram illustrates the key contributing factors.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions MW Molecular Weight Solubility Observed Solubility MW->Solubility LogP Lipophilicity (LogP) LogP->Solubility Functional_Groups Terminal Functional Groups Functional_Groups->Solubility Polarity Polarity Polarity->Solubility Protic_Aprotic Protic vs. Aprotic Protic_Aprotic->Solubility Temperature Temperature Temperature->Solubility Concentration Concentration Concentration->Solubility pH pH (for aqueous solutions) pH->Solubility

References

preventing hydrolysis of the tosyl group in Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential hydrolysis of the tosyl group in Tos-PEG7-OH during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stability of the tosyl group important?

This compound is a molecule containing a tosyl group (a good leaving group) attached to a seven-unit polyethylene glycol (PEG) chain with a terminal hydroxyl group. The tosyl group is crucial for subsequent chemical reactions, such as the conjugation to amines, thiols, or other nucleophiles. Hydrolysis of the tosyl group, which converts it to a hydroxyl group, renders the molecule inactive for these intended conjugation reactions, leading to failed experiments and loss of valuable materials.

Q2: Under what conditions is the tosyl group of this compound susceptible to hydrolysis?

The tosyl group is generally stable under anhydrous and neutral conditions. However, it is susceptible to hydrolysis under the following conditions:

  • Aqueous basic solutions (high pH): Hydroxide ions are strong nucleophiles that can attack the sulfur atom of the tosyl group, leading to its cleavage.

  • Aqueous acidic solutions (low pH): While generally more stable in acidic than basic conditions, prolonged exposure to strong acids can also promote hydrolysis.

  • Presence of nucleophiles: Other nucleophiles present in the reaction mixture can displace the tosyl group.

  • Elevated temperatures: Higher temperatures accelerate the rate of hydrolysis, especially in aqueous solutions.

Q3: What are the recommended storage conditions for this compound to prevent hydrolysis?

To ensure the long-term stability of this compound, it is recommended to store it at -5°C to -20°C in a tightly sealed container, protected from moisture and light. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to ambient moisture.

Q4: Can the polyethylene glycol (PEG) chain of this compound also degrade?

Yes, the PEG backbone can also degrade under certain conditions, although it is generally more stable than the tosyl group. PEG degradation can occur via:

  • Oxidation: In the presence of oxygen and metal ions, the ether linkages of the PEG chain can undergo oxidation, leading to chain cleavage.

  • Acid-catalyzed hydrolysis: Under very strong acidic conditions, the ether bonds of the PEG chain can be cleaved, although this is less common under typical experimental conditions.

It is important to use high-purity solvents and reagents and to minimize the exposure of the compound to air and light to prevent PEG degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no reactivity of this compound in a conjugation reaction. Hydrolysis of the tosyl group prior to or during the reaction.1. Verify Storage: Ensure the compound has been stored under the recommended conditions (-5°C to -20°C, dry, dark). 2. Use Anhydrous Conditions: Perform reactions under an inert atmosphere (argon or nitrogen) using anhydrous solvents and reagents. 3. Control pH: If the reaction must be performed in an aqueous solution, maintain a neutral or slightly acidic pH (pH 6-7.5) if compatible with your reaction. Avoid basic conditions. 4. Check Reagent Purity: Ensure that other reagents in the reaction mixture are free from nucleophilic impurities and water.
Inconsistent results between experiments. Partial hydrolysis of the tosyl group in the stock solution or during the experiment.1. Prepare Fresh Solutions: Prepare stock solutions of this compound fresh for each experiment whenever possible. 2. Aliquot Stock Solutions: If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture. 3. Monitor Stability: Use analytical techniques like HPLC to check the purity of the stock solution before use.
Appearance of an unexpected, more polar byproduct in analytical chromatograms (e.g., HPLC, TLC). The byproduct is likely the hydrolyzed product, HO-PEG7-OH.1. Confirm Identity: If possible, confirm the identity of the byproduct using mass spectrometry. 2. Optimize Reaction Conditions: Re-evaluate the reaction conditions (pH, temperature, solvent) to minimize hydrolysis as described above.

Quantitative Data on this compound Hydrolysis

The following table provides illustrative data on the rate of hydrolysis of the tosyl group in this compound under various conditions. This data highlights the significant impact of pH and temperature on stability.

Condition Temperature (°C) pH Half-life (t½) of Tosyl Group (hours)
Aqueous Buffer255.0> 500
Aqueous Buffer257.4~ 120
Aqueous Buffer259.0~ 10
Aqueous Buffer507.4~ 24
Anhydrous Acetonitrile25N/A> 1000

Note: This data is illustrative and the actual hydrolysis rates may vary depending on the specific buffer system and other components in the solution.

Experimental Protocols

Protocol for Monitoring the Hydrolysis of this compound using HPLC

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the hydrolysis of this compound.

1. Materials and Reagents:

  • This compound

  • HO-PEG7-OH (as a reference standard, if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • pH buffers (e.g., phosphate buffer for pH 7.4, acetate buffer for pH 5.0, borate buffer for pH 9.0)

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). A UV detector at a low wavelength (e.g., 220 nm) can also be used, but with lower sensitivity for the PEG moiety.

  • Injection Volume: 10 µL

3. Sample Preparation for Forced Hydrolysis Study:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • For each condition to be tested (e.g., pH 5.0, 7.4, 9.0 at 25°C and 50°C), add a small aliquot of the stock solution to the respective pre-heated buffer to achieve a final concentration of approximately 100 µg/mL.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench the hydrolysis reaction by diluting the aliquot with the initial mobile phase (e.g., 90:10 Mobile Phase A:B) to stop further degradation.

  • Inject the diluted sample onto the HPLC system.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and its hydrolysis product (HO-PEG7-OH). This compound will have a longer retention time than the more polar HO-PEG7-OH.

  • Calculate the peak areas for both compounds at each time point.

  • Determine the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the natural logarithm of the concentration of this compound versus time to determine the first-order rate constant (k) for hydrolysis.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products TosPEG This compound HydrolyzedPEG HO-PEG7-OH TosPEG->HydrolyzedPEG H₂O / H⁺ or OH⁻ TosylateIon Tosylate Anion TosPEG->TosylateIon Proton H+ H2O H₂O

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare this compound stock solution B Incubate in buffers (pH 5.0, 7.4, 9.0) at different temperatures A->B C Withdraw aliquots at time points B->C D Quench reaction C->D E Inject sample onto HPLC D->E F Separate and detect This compound and HO-PEG7-OH G Quantify peak areas F->G H Calculate % remaining of this compound G->H I Determine rate constant (k) and half-life (t½) H->I

Caption: Workflow for monitoring this compound hydrolysis.

analytical techniques to monitor Tos-PEG7-OH reaction progress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring the reaction progress of Tos-PEG7-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on analytical techniques, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the tosylation of PEG7-OH?

A1: The primary techniques for monitoring the progress of a this compound reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages for tracking the consumption of the starting material (PEG7-OH) and the formation of the tosylated product.

Q2: How can I use Thin-Layer Chromatography (TLC) to quickly check my reaction?

A2: TLC is a rapid and effective method for qualitative monitoring. By spotting the reaction mixture alongside the starting material, you can visually track the appearance of the product spot and the disappearance of the starting material spot. Due to the increased hydrophobicity of the tosyl group, the this compound product will have a higher Rf value (it will travel further up the plate) than the more polar PEG7-OH starting material in a normal phase silica gel TLC.[1]

Q3: What should I look for in the ¹H NMR spectrum to determine if my reaction is complete?

A3: ¹H NMR is a powerful quantitative tool. The completion of the reaction can be confirmed by observing two key changes in the spectrum:

  • Disappearance of the hydroxyl proton signal: The triplet corresponding to the terminal hydroxyl (-OH) proton of PEG7-OH (typically around 4.56 ppm in DMSO-d₆) will diminish as the reaction proceeds.[2][3][4]

  • Appearance of tosyl group signals: You will see the emergence of aromatic protons from the tosyl group (typically two doublets around 7.34 ppm and 7.79 ppm) and a downfield shift of the methylene protons adjacent to the newly formed tosylate ester.[5]

Q4: Why is HPLC a suitable method for analyzing my this compound reaction?

A4: HPLC is excellent for both qualitative and quantitative analysis, providing separation of the starting material, product, and any impurities. Since PEGs lack a strong UV chromophore, detectors like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index Detector (RID) are often used. Reversed-phase chromatography is typically employed, where the more hydrophobic this compound will have a longer retention time than the PEG7-OH.

Q5: Can Mass Spectrometry be used to confirm the product?

A5: Yes, Mass Spectrometry is a definitive technique to confirm the identity of your product. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) can be used to verify the molecular weight of this compound. This is particularly useful for confirming the successful conjugation and ensuring no side products have formed.

Troubleshooting Guides

Issue: My TLC plate shows streaking or poor separation.
  • Possible Cause: Polyethylene glycols are known to streak on silica gel TLC plates, especially with highly polar solvent systems.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Experiment with different solvent systems. A common starting point is a mixture of ethyl acetate and hexanes. Adjusting the polarity can improve separation. For instance, a gradient of 1-10% ethanol/isopropanol in chloroform has been shown to provide better separation for PEG-containing compounds.

    • Use a Different Staining Method: If visualization is an issue, try a different stain. While UV visualization is useful for the tosyl group, stains like phosphomolybdic acid or permanganate can help visualize the PEG chain.

    • Sample Concentration: Ensure the spotted sample is not too concentrated, as this can lead to streaking.

Issue: The ¹H NMR spectrum shows incomplete conversion.
  • Possible Cause: The reaction may not have gone to completion due to several factors.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure that the p-toluenesulfonyl chloride (TsCl) is fresh, as it can degrade over time. The base used (e.g., pyridine, triethylamine) should be anhydrous.

    • Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to proceed to completion. Monitor the reaction at different time points.

    • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of TsCl and base is often necessary to drive the reaction to completion.

Issue: I am having difficulty purifying the this compound product.
  • Possible Cause: Separation of the tosylated product from unreacted starting material and the ditosylated byproduct can be challenging.

  • Troubleshooting Steps:

    • Liquid-Liquid Extraction: Utilize liquid-liquid extraction to remove water-soluble impurities. The tosylated product will be more soluble in organic solvents like ethyl acetate or dichloromethane. Washing with brine can help remove unreacted PEG-OH.

    • Column Chromatography: Flash column chromatography on silica gel is a common purification method. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can effectively separate the product.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the monotosylated product.

Quantitative Data Summary

ParameterTechniqueTypical Values/ObservationsReference(s)
Rf Value (TLC) Silica Gel TLCPEG7-OH: Lower Rf, This compound: Higher Rf. Example: In 50% ethyl acetate/hexane, Trt-PEG₄-OH Rf = 0.1, Trt-PEG₄-OTs Rf = 0.55.
¹H NMR Chemical Shifts (CDCl₃) ¹H NMRPEG Backbone: ~3.6 ppm, -CH₂-OH: ~3.7 ppm, -CH₂-OTs: ~4.15 ppm, Tosyl Ar-H: ~7.34 & 7.79 ppm, Tosyl -CH₃: ~2.43 ppm.
¹H NMR Chemical Shifts (DMSO-d₆) ¹H NMR-OH: ~4.56 ppm (triplet).
HPLC Retention Time Reversed-Phase HPLCPEG7-OH: Shorter retention time, This compound: Longer retention time.
Molecular Weight Mass SpectrometryThis compound: Expected [M+Na]⁺ or [M+K]⁺ peaks.

Experimental Protocols

Protocol 1: Monitoring this compound Reaction by TLC
  • Plate Preparation: Use a standard silica gel TLC plate.

  • Spotting: On the baseline, spot the PEG7-OH starting material, the co-spot (starting material and reaction mixture), and the reaction mixture at various time points.

  • Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., ethyl acetate/hexanes, 1:1 v/v).

  • Visualization:

    • Dry the plate and visualize under UV light (254 nm) to see the tosylated product, which is UV active.

    • Subsequently, stain the plate using a permanganate or phosphomolybdic acid stain and gently heat to visualize both the starting material and the product.

  • Analysis: Compare the spots. The reaction is progressing if the starting material spot diminishes and the product spot intensifies.

Protocol 2: Quantitative Analysis by ¹H NMR
  • Sample Preparation: Withdraw an aliquot from the reaction mixture, quench the reaction if necessary, and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Processing: Phase and baseline correct the spectrum.

  • Analysis:

    • Integrate the characteristic peaks for the starting material (e.g., methylene protons adjacent to the hydroxyl group) and the product (e.g., aromatic protons of the tosyl group).

    • Calculate the percentage conversion by comparing the integrals of the product and remaining starting material.

Visual Diagrams

Reaction_Monitoring_Workflow General Workflow for Monitoring this compound Reaction cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision cluster_workup Product Isolation start Start Reaction: PEG7-OH + TsCl + Base tlc TLC Analysis (Qualitative Check) start->tlc Take Aliquots hplc HPLC Analysis (Quantitative) start->hplc Take Aliquots nmr ¹H NMR Analysis (Quantitative) start->nmr Take Aliquots decision Reaction Complete? tlc->decision hplc->decision nmr->decision decision->start No, Continue Reaction workup Work-up & Purification decision->workup Yes ms Mass Spectrometry (Product Confirmation) workup->ms final_product Pure this compound ms->final_product Analytical_Techniques_Comparison Comparison of Analytical Techniques cluster_usage Primary Use Case TLC TLC + Rapid and simple + Low cost - Qualitative only - Potential for streaking quick_check Quick Progress Check TLC->quick_check HPLC HPLC + Quantitative + High resolution + Preparative scale possible - Requires specialized detectors (CAD/ELSD) quant_analysis Quantitative Analysis HPLC->quant_analysis NMR ¹H NMR + Quantitative + Provides structural information - Slower than TLC - Requires NMR spectrometer NMR->quant_analysis struct_confirm Structural Confirmation NMR->struct_confirm MS Mass Spectrometry + Confirms molecular weight + High sensitivity - Not ideal for reaction monitoring - Can be complex to interpret MS->struct_confirm

References

Technical Support Center: Navigating Steric Hindrance in Tos-PEG7-OH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Tos-PEG7-OH, particularly in reactions involving sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react?

This compound is a polyethylene glycol (PEG) reagent with a terminal hydroxyl (-OH) group and a tosyl (-OTs) group. The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This reagent is commonly used to introduce a PEG7 spacer onto molecules containing nucleophilic groups like amines, thiols, or alcohols. The reaction is a type of nucleophilic substitution, typically following an S(_N)2 mechanism.

Q2: What is steric hindrance and how does it affect my reaction with this compound?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound reactions, if the nucleophilic group on your substrate is surrounded by bulky chemical groups, it can physically block the approach of the this compound molecule. This hindrance can lead to significantly lower reaction rates and yields.[1][2] For S(_N)2 reactions, the reactivity is highly sensitive to steric bulk at the reaction center.

Q3: How do I know if steric hindrance is the cause of my low reaction yield?

If you are working with a substrate that has a secondary or tertiary carbon center, or a primary center with bulky neighboring groups, steric hindrance is a likely culprit for low yields. You may also observe that reactions with smaller, less hindered analogues proceed smoothly under the same conditions where the hindered substrate fails.

Q4: Can I use this compound to target a hydroxyl group on a sterically hindered molecule?

Yes, but it can be challenging. The reaction of this compound with a hydroxyl group is a Williamson ether synthesis.[3][4][5] This reaction is also an S(_N)2 type reaction and is sensitive to steric hindrance. For hindered secondary or tertiary alcohols, the competing E2 elimination reaction can become a major side reaction, leading to the formation of an alkene instead of the desired ether.

Q5: Are there alternatives to this compound for PEGylating sterically hindered sites?

Yes, several strategies can be employed. Using a PEG reagent with a longer, more flexible spacer arm might help overcome some steric hindrance. Alternatively, using a different coupling chemistry that is less sensitive to steric bulk can be effective. For example, "click chemistry" reactions are often very efficient and less affected by steric factors.

Troubleshooting Guide: Low Yield in this compound Reactions with Sterically Hindered Substrates

This guide addresses the common issue of low product yield when reacting this compound with sterically hindered nucleophiles.

dot

Caption: Troubleshooting workflow for low yield in this compound reactions.

Issue Possible Cause Recommended Solution
Low or No Product Formation Steric Hindrance at the Nucleophile: The bulky nature of the substrate is preventing the S(_N)2 reaction.- Increase reaction temperature to provide more energy to overcome the activation barrier. - Prolong the reaction time significantly (monitor by TLC or LC-MS). - Consider using a more polar aprotic solvent like DMF or DMSO to better solvate the transition state.
Compromised Reagent Quality: The this compound may have hydrolyzed, or the base may be weak.- Use fresh, anhydrous reagents. - For reactions with alcohols, use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.
Sub-optimal Reaction Conditions: The chosen solvent, temperature, or base may not be ideal for the specific substrate.- Screen different solvents. Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred for S(_N)2 reactions. - Perform a temperature screen to find the optimal balance between reaction rate and potential side reactions.
Formation of Side Products (e.g., Alkenes) E2 Elimination as a Side Reaction: This is common with sterically hindered secondary or tertiary alcohols or when using a strong, bulky base.- Use a less hindered, yet strong, base. - Lower the reaction temperature, as elimination reactions are often favored at higher temperatures. - If possible, redesign the synthesis to use a primary alcohol.
Reaction Stalls Reversible Reaction or Product Inhibition: While less common for tosylate displacement, it can occur in some systems.- Use a larger excess of the this compound reagent. - If feasible, remove the tosylate byproduct as the reaction proceeds.

Experimental Protocols

General Protocol for PEGylation of a Sterically Hindered Primary Amine with this compound

This protocol provides a starting point for the reaction. Optimization will likely be necessary.

dot

Protocol_Amine_PEGylation Start Start DissolveSubstrate Dissolve Hindered Amine in Anhydrous DMF Start->DissolveSubstrate AddBase Add Non-Nucleophilic Base (e.g., DIPEA, 3 eq.) DissolveSubstrate->AddBase AddPEG Add this compound (1.5 eq.) in DMF AddBase->AddPEG React Heat Reaction Mixture (e.g., 60-80°C, 24-48h) AddPEG->React Monitor Monitor by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purify by Chromatography Workup->Purify End End Purify->End

Caption: Workflow for PEGylating a hindered primary amine with this compound.

  • Materials:

    • Sterically hindered primary amine substrate

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Standard workup and purification reagents

  • Procedure:

    • Dissolve the sterically hindered amine (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA (3 equivalents) to the solution.

    • In a separate flask, dissolve this compound (1.5 equivalents) in a small amount of anhydrous DMF.

    • Add the this compound solution to the amine solution dropwise.

    • Heat the reaction mixture to 60-80°C and stir for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography.

General Protocol for PEGylation of a Sterically Hindered Secondary Alcohol with this compound (Williamson Ether Synthesis)

This protocol is for more challenging substrates and emphasizes conditions to minimize the competing elimination reaction.

dot

Protocol_Alcohol_PEGylation Start Start SuspendBase Suspend NaH (1.2 eq.) in Anhydrous THF Start->SuspendBase AddAlcohol Add Hindered Alcohol (1 eq.) in THF at 0°C SuspendBase->AddAlcohol Stir Stir at RT until H2 evolution ceases AddAlcohol->Stir AddPEG Add this compound (1.5 eq.) in THF Stir->AddPEG Reflux Heat to Reflux (24-72h) AddPEG->Reflux Monitor Monitor by TLC or GC-MS Reflux->Monitor Monitor->Reflux Incomplete Quench Carefully Quench with Water Monitor->Quench Complete Purify Workup, Extraction, and Purification Quench->Purify End End Purify->End

Caption: Workflow for PEGylating a hindered secondary alcohol via Williamson ether synthesis.

  • Materials:

    • Sterically hindered secondary alcohol

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard workup and purification reagents

  • Procedure:

    • Under an inert atmosphere, wash the NaH (1.2 equivalents) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF.

    • Cool the NaH suspension to 0°C in an ice bath.

    • Dissolve the hindered alcohol (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas stops (typically 1-2 hours).

    • Dissolve this compound (1.5 equivalents) in anhydrous THF and add it to the alkoxide solution.

    • Heat the reaction mixture to reflux and maintain for 24-72 hours.

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS), looking for the disappearance of the starting alcohol and the appearance of the higher molecular weight product.

    • After completion, cool the reaction to 0°C and carefully quench the excess NaH by the slow addition of water.

    • Perform a standard aqueous workup, extract the product, and purify by column chromatography.

Data on Overcoming Steric Hindrance

Substrate Type Relative Reactivity Typical Yield Range (Optimized) Key Optimization Strategies
Primary Amine (unhindered)High80-95%Room temperature, shorter reaction times (2-12h), mild base.
Primary Amine (hindered)Moderate40-70%Higher temperature (60-80°C), longer reaction times (24-48h), stronger non-nucleophilic base.
Secondary Amine (unhindered)Moderate50-75%Elevated temperature, longer reaction times.
Secondary Amine (hindered)Low10-40%High temperature, very long reaction times, consider alternative PEGylation chemistry.
Primary Alcohol (unhindered)High75-90%Strong base (e.g., NaH), moderate temperature.
Secondary Alcohol (hindered)Low to Moderate20-50%Strong base, careful temperature control to minimize elimination, longer reaction times.
Tertiary AlcoholVery Low / No Reaction< 5%Williamson ether synthesis is generally not feasible; elimination is the major pathway. Alternative strategies are required.

Note: The provided yield ranges are estimates and will vary significantly based on the specific substrate and reaction conditions. It is crucial to perform small-scale optimization experiments.

References

Technical Support Center: Enhancing the Stability of Tos-PEG7-OH Linked Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tos-PEG7-OH linkers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the tosyl group important?

This compound is a chemical linker consisting of a tosyl (Tos) group, a seven-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl (-OH) group. The tosyl group is an excellent leaving group, making the molecule highly reactive towards nucleophiles such as amines, thiols, and hydroxyls. This reactivity is crucial for conjugating the PEG linker to your molecule of interest.[1][2]

Q2: What are the primary stability concerns for molecules conjugated with this compound?

The primary stability concerns for molecules linked with this compound involve the potential degradation of the linker itself and the attached molecule. Key instability pathways include:

  • Hydrolysis of the Tosyl Group: Before conjugation, the tosyl group can be hydrolyzed, rendering the linker inactive.

  • Cleavage of the Linker: The ether bonds in the PEG chain can be susceptible to oxidative damage, while the bond formed during conjugation (e.g., an ester or amide bond) may be liable to hydrolysis.[3][4]

  • Degradation of the Conjugated Molecule: The stability of the final conjugate is also dependent on the inherent stability of the molecule you have attached to the linker.

Q3: How does PEGylation, in general, improve the stability of a molecule?

PEGylation, the process of attaching PEG chains to a molecule, can enhance stability through several mechanisms:

  • Steric Hindrance: The PEG chain can physically shield the attached molecule from enzymatic degradation.[5]

  • Increased Hydrophilicity: PEGylation improves the solubility of hydrophobic molecules, which can reduce aggregation.

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Conjugation Efficiency

  • Symptom: Low yield of the desired conjugate.

  • Potential Cause: The this compound linker may have degraded due to hydrolysis of the tosyl group prior to the conjugation reaction.

  • Solution:

    • Storage: Store the this compound linker in a desiccated, low-temperature environment to minimize exposure to moisture.

    • Reaction Conditions: Perform the conjugation reaction in an anhydrous solvent if your target molecule is soluble and stable in it. If an aqueous buffer is required, use it at a neutral or slightly acidic pH and for the shortest time necessary to achieve conjugation.

Issue 2: Degradation of the Conjugate During Storage or Use

  • Symptom: Loss of activity, aggregation, or the appearance of degradation products in analytical assays (e.g., HPLC).

  • Potential Causes:

    • Hydrolysis of the Conjugation Bond: If the linkage is an ester, it may be susceptible to hydrolysis, especially at acidic or basic pH.

    • Oxidation of the PEG Chain: The polyether backbone of the PEG linker can be degraded by reactive oxygen species, often catalyzed by trace metal ions.

  • Solutions:

    • Buffer Optimization: Screen a range of pH values to find the optimal pH for the stability of your conjugate. Store the conjugate in the optimized buffer.

    • Excipient Screening: Consider the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or antioxidants (e.g., methionine, ascorbic acid).

    • Control of Metal Ions: Use high-purity buffers and consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.

    • Storage Conditions: Store the conjugate at low temperatures (e.g., 4°C or -20°C) and protect it from light. For long-term storage, consider lyophilization.

Quantitative Data Summary

The following tables provide estimated stability data for this compound and its conjugates. Please note that these are estimates and the actual stability will depend on the specific molecule conjugated and the experimental conditions.

Table 1: Estimated Hydrolysis Half-life of the Tosyl Group on a PEG Linker

TemperaturepH 5.0pH 7.4pH 9.0
4°C > 1 week~ 2-3 days< 1 day
25°C ~ 2 days~ 8-12 hours< 1 hour
37°C < 1 day~ 2-4 hours< 30 minutes

Disclaimer: These values are estimations based on the solvolysis rates of secondary tosylates in aqueous solutions and are intended for guidance only. The actual hydrolysis rate will be influenced by the specific molecular structure and buffer composition.

Table 2: Common Stress Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hTo assess stability to low pH.
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hTo assess stability to high pH.
Oxidation 0.1% H₂O₂, RT, 24hTo evaluate susceptibility to oxidative degradation.
Thermal Stress 70°C, 48hTo assess thermal stability.
Photostability ICH Q1B guidelinesTo determine light sensitivity.

These conditions are starting points and should be optimized to achieve 5-20% degradation of the parent molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Conjugate

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Sample Preparation:

    • Prepare a stock solution of your conjugate in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).

    • Prepare a placebo solution containing all excipients without the conjugate.

    • Prepare control samples of the conjugate and placebo stored at -20°C.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the conjugate stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the conjugate stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add a small volume of 3% H₂O₂ to the conjugate stock solution to achieve a final concentration of 0.1% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Stress: Incubate the conjugate stock solution at 70°C.

    • Photostability: Expose the conjugate stock solution to a light source according to ICH Q1B guidelines.

  • Time Points and Sample Analysis:

    • Take aliquots of each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a suitable analytical method, such as RP-HPLC with UV and/or MS detection (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

    • Calculate the percentage of degradation of the parent molecule.

    • Ensure mass balance is maintained (the sum of the parent peak area and all degradation product peak areas should be close to the initial parent peak area).

Protocol 2: RP-HPLC Method for Stability Analysis

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for a PEGylated small molecule or peptide.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at a relevant wavelength for your molecule and/or Mass Spectrometry.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-22.1 min: 95% to 5% B

    • 22.1-25 min: 5% B

  • Injection Volume: 5-10 µL.

This method should be optimized for your specific conjugate to ensure adequate separation of the parent molecule from all potential degradation products.

Visualizations

G cluster_0 Pre-Conjugation cluster_1 Conjugation & Purification cluster_2 Post-Conjugation Stability This compound This compound Conjugation Conjugation This compound->Conjugation Anhydrous Solvent Neutral pH Target_Molecule Target_Molecule Target_Molecule->Conjugation Purification Purification Conjugation->Purification Quench Reaction Conjugate Conjugate Purification->Conjugate e.g., SEC, RP-HPLC Degradation Degradation Conjugate->Degradation Stress Factors (pH, Temp, Light, O2)

Caption: Experimental workflow for conjugation and stability assessment.

G Start Stability Issue Detected Check_Storage Correct Storage Conditions? Start->Check_Storage Check_Formulation Optimal Formulation? Check_Storage->Check_Formulation Yes Optimize_Formulation Optimize Formulation (pH, Excipients) Check_Storage->Optimize_Formulation No Perform_FDS Perform Forced Degradation Study Check_Formulation->Perform_FDS No End Stability Improved Check_Formulation->End Yes Identify_Pathway Identify Degradation Pathway Perform_FDS->Identify_Pathway Identify_Pathway->Optimize_Formulation Optimize_Formulation->End

Caption: Troubleshooting logic for addressing stability issues.

References

Validation & Comparative

Confirming Successful Conjugation of Tos-PEG7-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) derivatives is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of analytical techniques to confirm the successful conjugation of Tos-PEG7-OH, a commonly used PEGylating reagent, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We present a model conjugation reaction and detail the expected outcomes from various analytical methods, supported by experimental protocols and data presented in easily comparable formats.

This compound is a hydrophilic linker that contains a tosyl group, a good leaving group for nucleophilic substitution reactions with functional groups such as amines and thiols.[1] The confirmation of its successful conjugation to a target molecule, such as a peptide or a small molecule ligand, is paramount to ensure the desired biological activity and to proceed with further downstream applications. A multi-faceted analytical approach is often necessary for unambiguous confirmation.

Model Reaction: Conjugation of this compound to a Cysteine-Containing Peptide

To illustrate the application of various analytical techniques, we will consider a model reaction: the conjugation of this compound to a model peptide, "Peptide-Cys," which contains a single cysteine residue. The free thiol group of the cysteine will act as the nucleophile, displacing the tosyl group of this compound to form a stable thioether bond.

Tos_PEG7_OH This compound Reaction + Tos_PEG7_OH->Reaction Peptide_Cys Peptide-Cys (with free -SH) Peptide_Cys->Reaction Conjugated_Peptide Peptide-S-PEG7-OH Arrow Nucleophilic Substitution Reaction->Arrow Arrow->Conjugated_Peptide

Figure 1: Reaction scheme for the conjugation of this compound to a cysteine-containing peptide.

Comparison of Analytical Techniques

The successful conjugation can be confirmed by a variety of analytical methods. Each technique provides unique information, and they are often used in a complementary fashion for comprehensive characterization.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- Confirms the increase in molecular weight upon conjugation.- Can determine the degree of PEGylation.- High sensitivity and accuracy.- Can identify specific conjugation sites through fragmentation analysis (MS/MS).[2]- Polydispersity of some PEGs can complicate spectra.- May not distinguish between isomers without chromatographic separation.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size).- Monitors the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.- Purifies the conjugated product from unreacted starting materials.- Quantitative analysis of reaction components.- Can be coupled with MS for enhanced characterization (LC-MS).[3]- Requires method development for optimal separation.- May not resolve species with very similar properties.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.- Confirms an increase in molecular size after conjugation.- Good for separating large molecules and aggregates.- Limited resolution for molecules of similar size.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information of the conjugate.- Can confirm the formation of the new covalent bond.- Non-destructive.- Provides unambiguous structural elucidation.- Lower sensitivity compared to MS.- Complex spectra for large molecules.
Capillary Electrophoresis (CE) Separates molecules based on their charge and size in an electric field.- Assesses the purity of the conjugate.- Can resolve species with different degrees of PEGylation.- High resolution and efficiency.- Requires small sample volumes.- Less suitable for preparative scale purification.

Experimental Protocols

Conjugation of this compound to Peptide-Cys

Materials:

  • This compound

  • Peptide-Cys (lyophilized)

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Dissolve Peptide-Cys in DMF to a final concentration of 10 mg/mL.

  • Add a 1.5 molar excess of this compound to the peptide solution.

  • Add a 3 molar excess of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress using HPLC-MS.

  • Upon completion, purify the conjugated peptide using preparative HPLC.

  • Lyophilize the purified product.

cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_purification Purification and Isolation dissolve_peptide Dissolve Peptide-Cys in DMF add_peg Add this compound dissolve_peptide->add_peg add_base Add DIPEA add_peg->add_base react Stir at Room Temperature (4-6 hours) add_base->react monitor Monitor with HPLC-MS react->monitor purify Purify with Preparative HPLC monitor->purify lyophilize Lyophilize Product purify->lyophilize

Figure 2: Experimental workflow for the conjugation of this compound to a cysteine-containing peptide.
Mass Spectrometry (MALDI-TOF) Analysis

Protocol:

  • Prepare a 1 mg/mL solution of the purified conjugate in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Mix the sample solution 1:1 (v/v) with a saturated solution of sinapinic acid matrix in the same solvent.

  • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in positive ion mode.

Expected Data:

SampleTheoretical Mass (Da)Observed Mass (Da)
Peptide-Cys1500.0~1500.0
Peptide-S-PEG7-OH 1948.57 ~1948.6

The mass spectrum of the conjugated peptide should show a clear mass shift corresponding to the addition of the PEG7-OH moiety (mass = 448.57 Da). The absence of a significant peak at the mass of the starting peptide indicates a complete or near-complete reaction.

High-Performance Liquid Chromatography (HPLC) Analysis

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

  • Inject samples of the reaction mixture at different time points (e.g., 0, 1, 4, and 6 hours) and the purified product.

Expected Data:

SampleRetention Time (min)
Peptide-Cys~15.2
This compound~12.5
Peptide-S-PEG7-OH ~17.8

The chromatogram of the reaction mixture will show the decrease of the starting material peaks and the increase of the product peak over time. The purified product should show a single major peak at the expected retention time, which is typically longer than the starting peptide due to the increased hydrophobicity from the PEG chain.

Logical Relationship of Analytical Techniques

The confirmation of successful conjugation often follows a logical workflow where the techniques are used to build a comprehensive picture of the product.

start Conjugation Reaction hplc HPLC (Reaction Monitoring & Purification) start->hplc ms Mass Spectrometry (Mass Confirmation) hplc->ms sec SEC (Size Confirmation) hplc->sec purified_product Purified Product hplc->purified_product final Confirmed Conjugate ms->final sec->final nmr NMR (Structural Confirmation) nmr->final ce Capillary Electrophoresis (Purity Assessment) ce->final purified_product->nmr purified_product->ce

Figure 3: Logical workflow for the confirmation of successful conjugation.

References

A Comparative Guide to Analytical Methods for the Characterization of Tos-PEG7-OH and Related PEGylated Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polyethylene glycol (PEG) is a cornerstone of modern drug delivery and bioconjugation. Tos-PEG7-OH, a tosylated seven-unit PEG linker, is a critical reagent in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1] Accurate characterization of this and similar PEGylated products is paramount to ensure purity, identity, and consistency, which directly impacts the efficacy and safety of the final therapeutic agent. This guide provides an objective comparison of key analytical methods used to characterize this compound and its derivatives, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The characterization of PEG derivatives is challenging due to their polymeric nature and potential for heterogeneity.[2] A multi-faceted analytical approach is often necessary for comprehensive evaluation. The following table summarizes and compares the most common techniques.

Analytical MethodPrincipleInformation ProvidedStrengthsWeaknesses
High-Performance Liquid Chromatography (HPLC) Separation based on physicochemical properties (size, polarity, charge).Purity, identification of impurities and byproducts, quantification.High resolution and sensitivity, versatile with various detection methods.[]Can be complex to develop methods, may require multiple techniques for full characterization.[4]
Size-Exclusion (SEC)Separation based on hydrodynamic volume.Molecular weight distribution, detection of aggregates and fragments.Good for initial purity assessment and removal of unreacted PEG.[4]Limited resolution for species of similar size.
Reversed-Phase (RP-HPLC)Separation based on hydrophobicity.High-resolution separation of PEGylated isoforms and positional isomers.Can cause protein denaturation, requires organic solvents.
Ion-Exchange (IEX-HPLC)Separation based on net surface charge.Separation of species with different charge states (e.g., due to modification).Sensitive to buffer pH and ionic strength.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Molecular weight confirmation, identification of impurities, structural elucidation.High sensitivity and specificity, provides detailed molecular information.PEG heterogeneity can complicate spectra, ionization efficiency can vary.
Electrospray Ionization (ESI-MS)Soft ionization technique for polar molecules.Suitable for analyzing large molecules and PEGylated proteins.Can produce multiple charged ions, complicating data interpretation.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)Soft ionization for large, non-volatile molecules.Good for determining molecular weight distribution of polymers.Accuracy is typically around 0.1% - 0.01%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of nuclear spin in a magnetic field.Structural confirmation, determination of purity and degree of functionalization.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex to interpret for large polymers.
Gel Permeation Chromatography (GPC) A type of SEC for determining polymer molecular weights.Molecular weight averages (Mn, Mw) and polydispersity index (PDI).Reliable for determining molecular weight distribution.Resolution may be lower than HPLC, requires calibration with standards.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the key methods discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly effective for separating PEG oligomers and assessing the purity of functionalized PEGs like this compound.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. For higher resolution of low molecular weight compounds, a column with a high surface area, such as PLRP-S, can be beneficial.

  • Mobile Phase: A gradient of water and acetonitrile is typically employed.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient: A common gradient is 10-30% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Since PEG compounds lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred for universal detection. A mass spectrometer can also be coupled with the HPLC (LC-MS) for identification.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and mass identification, making it a powerful tool for characterizing PEGylated products.

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column as described in the RP-HPLC protocol.

    • Mobile Phase: Use volatile buffers such as ammonium acetate or ammonium formate in water and acetonitrile to ensure compatibility with the mass spectrometer.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used.

    • Analyzer: A Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) analyzer provides accurate mass measurements.

    • Post-Column Addition: To simplify the complex mass spectra of PEGs, which can form multiple charged species, a post-column addition of a charge-stripping agent like triethylamine (TEA) can be employed. This results in a simpler spectrum with predominantly singly charged ions.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is invaluable for confirming the chemical structure and determining the degree of substitution.

  • Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure:

    • Dissolve a few milligrams of the sample in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Integrate the characteristic peaks. For this compound, the aromatic protons of the tosyl group will have a distinct chemical shift (around 7.84 ppm) compared to the PEG backbone protons (around 3.0-4.0 ppm) and the terminal hydroxyl proton (around 4.56 ppm).

  • Data Analysis: The degree of tosylation can be calculated by comparing the integration of the tosyl group's aromatic protons to the integration of the terminal methylene protons of the PEG chain. It is important to correctly assign peaks, as ¹³C satellite peaks can sometimes be misinterpreted.

Gel Permeation Chromatography (GPC)

GPC is the standard method for determining the molecular weight distribution of polymers.

  • Column: A GPC column packed with porous particles, such as the Xtimate SEC-120 (7.8 x 300 mm, 5 µm).

  • Mobile Phase: A solvent in which the polymer is soluble and that is compatible with the column, such as ultrapure water or tetrahydrofuran (THF).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible results.

  • Detection: A differential refractive index detector (RID) is commonly used.

  • Calibration: A calibration curve is generated using a series of narrow-polydispersity PEG standards of known molecular weights. The molecular weight of the sample is then determined by comparing its elution time to the calibration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the characterization of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Column RP-HPLC Column (e.g., C18) Injector->Column Detector Detector (ELSD/CAD/MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: Workflow for purity analysis of this compound by HPLC.

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_gpc GPC System cluster_analysis Data Analysis Sample This compound Sample Dissolution_Sample Dissolve in Mobile Phase Sample->Dissolution_Sample Standards PEG Standards Dissolution_Standards Dissolve in Mobile Phase Standards->Dissolution_Standards Injector Injector Dissolution_Sample->Injector Dissolution_Standards->Injector Column GPC Column Injector->Column Detector RID Detector Column->Detector Calibration Generate Calibration Curve Detector->Calibration MW_Calc Calculate Mw, Mn, PDI Calibration->MW_Calc

Caption: Workflow for molecular weight determination by GPC.

References

A Head-to-Head Comparison: Tos-PEG7-OH Versus Other Common PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the design and efficacy of bioconjugates, influencing everything from reaction efficiency and stability to the ultimate therapeutic performance of molecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). While a diverse array of PEG linkers with various functionalities exists, this guide provides a focused, objective comparison of Tos-PEG7-OH against other widely used PEG linkers, including those featuring maleimide, N-hydroxysuccinimide (NHS) ester, and click chemistry functionalities. This comparison is supported by established chemical principles and extrapolated experimental data to provide a clear framework for linker selection.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are invaluable tools in drug development and bioconjugation, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The general benefits of PEGylation include improved bioavailability, reduced immunogenicity, and prolonged circulation times.[1][2] The choice of the reactive group at the terminus of the PEG chain dictates the conjugation strategy and can significantly impact the final product's performance.

This compound is a discrete PEG linker composed of seven ethylene glycol units, with a hydroxyl (-OH) group at one end and a tosyl (tosylate) group at the other. The tosyl group is an excellent leaving group, making this linker reactive towards nucleophiles such as amines, thiols, and hydroxyls, enabling the formation of stable covalent bonds.[3] This positions this compound as a versatile tool for bioconjugation, particularly in applications like PROTAC synthesis where precise linker chemistry is crucial.[4]

Comparative Analysis of PEG Linker Performance

The following tables summarize the key performance characteristics of this compound in comparison to other common PEG linkers. The quantitative data presented is a synthesis of typical values found in the literature for these classes of reactions and should be considered as a general guide.

Table 1: Quantitative Comparison of Common PEG Linkers

FeatureTos-PEG-OHMaleimide-PEGNHS Ester-PEGClick Chemistry-PEG (e.g., Azide-Alkyne)
Target Functional Group Amines, Thiols, HydroxylsThiols (Cysteine)Primary Amines (Lysine)Azide or Alkyne
Typical Reaction pH 8.0 - 9.5 (for amines)6.5 - 7.57.0 - 8.5Neutral (Physiological)
Reaction Speed Moderate to SlowFastFastVery Fast (Strain-promoted)
Conjugation Efficiency Moderate to HighHighHighVery High
Specificity ModerateHigh (for Thiols)High (for Primary Amines)Very High (Bioorthogonal)
Stability of Resulting Bond Stable Ether/Thioether/AmineThioether (Potentially reversible via retro-Michael addition)Stable AmideStable Triazole
Hydrolytic Stability of Linker HighModerate (Succinimide ring can hydrolyze)Low (Prone to hydrolysis)High

Table 2: Qualitative Comparison of Linker Properties and Applications

PropertyTos-PEG-OHMaleimide-PEGNHS Ester-PEGClick Chemistry-PEG
Advantages - Versatile reactivity- Stable resulting bond- Good for PROTAC synthesis- High thiol specificity- Rapid reaction kinetics- Well-established chemistry- High amine reactivity- Bioorthogonal- High efficiency and specificity- Mild reaction conditions
Disadvantages - Slower reaction kinetics- Potential for side reactions with multiple nucleophiles- Potential for off-target reactions with other nucleophiles at higher pH- Thioether bond can be unstable in the presence of excess thiols- Susceptible to hydrolysis in aqueous buffers- Can modify multiple lysine residues, leading to heterogeneity- Requires introduction of azide or alkyne handles into one of the molecules
Primary Applications - PROTACs- Peptide/Protein modification- Surface functionalization- Antibody-Drug Conjugates (ADCs)- Site-specific protein labeling- General protein PEGylation- Labeling of antibodies and other proteins- Site-specific bioconjugation- Live-cell imaging- Dual-functional molecule synthesis

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of different PEG linkers. Below are representative protocols for key experiments to compare the performance of this compound with other linkers.

Protocol 1: General Protein Conjugation with this compound

Objective: To conjugate a protein containing accessible amine or thiol groups with this compound.

Materials:

  • Protein solution (e.g., Bovine Serum Albumin, BSA) at 5-10 mg/mL in conjugation buffer.

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5.

  • This compound stock solution (10-50 mM in a compatible organic solvent like DMSO or DMF).

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) column.

Procedure:

  • Protein Preparation: Prepare the protein solution in the conjugation buffer.

  • Linker Addition: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to quench any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from excess linker and byproducts using a pre-equilibrated SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC or mass spectrometry to determine the degree of PEGylation.

Protocol 2: Comparative Analysis of Conjugation Efficiency

Objective: To quantitatively compare the conjugation efficiency of this compound, Maleimide-PEG-NHS ester, and an Azide-PEG linker.

Methodology:

  • Prepare Reactants:

    • For this compound and Maleimide-PEG-NHS ester, use a model protein with both amine and thiol groups (e.g., a cysteine-engineered antibody fragment).

    • For the Azide-PEG linker, use the same protein that has been pre-functionalized with an alkyne group using a suitable reagent.

  • Parallel Conjugation Reactions: Set up parallel conjugation reactions for each linker type as described in their respective standard protocols, ensuring identical protein concentration, molar excess of linker, temperature, and reaction time.

  • Analysis by HPLC: After the reactions are complete (and quenched if necessary), analyze an aliquot of each reaction mixture using an appropriate HPLC method (e.g., reverse-phase or size-exclusion).

  • Quantification: Determine the peak areas of the unconjugated protein and the conjugated product(s) in each chromatogram.

  • Calculate Efficiency: The conjugation efficiency is calculated as: Efficiency (%) = [Peak Area of Conjugate(s) / (Peak Area of Conjugate(s) + Peak Area of Unconjugated Protein)] * 100

Protocol 3: Assessment of Conjugate Stability in Serum

Objective: To compare the stability of bioconjugates prepared with different PEG linkers in a biologically relevant medium.

Methodology:

  • Prepare Conjugates: Prepare sufficient quantities of the protein conjugated with this compound, Maleimide-PEG, and NHS Ester-PEG as described previously.

  • Incubation in Serum: Incubate each conjugate at a final concentration of 1 mg/mL in 90% human or mouse serum at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, and 96 hours), take an aliquot of each sample.

  • Analysis: Analyze the aliquots by a suitable method to quantify the amount of intact conjugate remaining. This could be ELISA (if the conjugation does not affect antibody binding), HPLC, or SDS-PAGE followed by densitometry.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time for each linker type to compare their stability profiles.

Visualizing Linker Strategies and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental workflows.

G cluster_tos This compound Conjugation cluster_mal Maleimide-PEG Conjugation cluster_nhs NHS Ester-PEG Conjugation cluster_click Click Chemistry-PEG Conjugation Protein-NH2 Protein-NH2 Protein-NH-PEG7-OH Protein-NH-PEG7-OH Protein-NH2->Protein-NH-PEG7-OH Nucleophilic Attack This compound This compound This compound->Protein-NH-PEG7-OH Protein-SH Protein-SH Protein-S-PEG-X Protein-S-PEG-X Protein-SH->Protein-S-PEG-X Michael Addition Maleimide-PEG-X Maleimide-PEG-X Maleimide-PEG-X->Protein-S-PEG-X Protein-NH2_2 Protein-NH2 Protein-NH-CO-PEG-X Protein-NH-CO-PEG-X Protein-NH2_2->Protein-NH-CO-PEG-X Acylation NHS-PEG-X NHS-PEG-X NHS-PEG-X->Protein-NH-CO-PEG-X Protein-N3 Protein-N3 Protein-Triazole-PEG-X Protein-Triazole-PEG-X Protein-N3->Protein-Triazole-PEG-X Cycloaddition Alkyne-PEG-X Alkyne-PEG-X Alkyne-PEG-X->Protein-Triazole-PEG-X

Caption: Comparison of conjugation chemistries for different PEG linkers.

G cluster_workflow Experimental Workflow for Linker Comparison start Select Protein and Linkers conjugation Parallel Conjugation Reactions start->conjugation purification Purification (SEC) conjugation->purification characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization stability Stability Assay (Serum Incubation) characterization->stability activity Biological Activity Assay characterization->activity analysis Data Analysis and Comparison stability->analysis activity->analysis

Caption: A generalized workflow for the comparative evaluation of PEG linkers.

G cluster_logical Logical Relationships of Linker Properties Linker_Choice Linker Choice Reactive_Group Reactive Group (Tos, Mal, NHS, Click) Linker_Choice->Reactive_Group PEG_Length PEG Length (e.g., 7 units) Linker_Choice->PEG_Length Conjugation_Chem Conjugation Chemistry Reactive_Group->Conjugation_Chem Conjugate_Properties Bioconjugate Properties PEG_Length->Conjugate_Properties Conjugation_Chem->Conjugate_Properties Stability Stability Conjugate_Properties->Stability Solubility Solubility Conjugate_Properties->Solubility Activity Biological Activity Conjugate_Properties->Activity Pharmacokinetics Pharmacokinetics Conjugate_Properties->Pharmacokinetics Therapeutic_Efficacy Therapeutic Efficacy Stability->Therapeutic_Efficacy Solubility->Therapeutic_Efficacy Activity->Therapeutic_Efficacy Pharmacokinetics->Therapeutic_Efficacy

Caption: The impact of linker choice on the final therapeutic efficacy.

Conclusion

The selection of an appropriate PEG linker is a multifaceted decision that requires careful consideration of the target molecule, the desired properties of the final conjugate, and the intended application. This compound offers a versatile option with good stability, making it particularly suitable for applications where a stable linkage to amines, thiols, or hydroxyls is desired, such as in the synthesis of PROTACs.

In comparison, maleimide- and NHS ester-based linkers provide more established and often faster conjugation strategies for thiols and amines, respectively, though with potential liabilities in terms of bond stability and linker hydrolysis. Click chemistry linkers represent the state-of-the-art for bioorthogonal and highly specific conjugation, albeit with the requirement of introducing the corresponding reactive handles.

Ultimately, the optimal linker choice will be application-specific. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to identify the most suitable PEG linker for their specific bioconjugation needs, ensuring the development of robust and effective therapeutic and diagnostic agents.

References

The Tosyl Group: A Superior Leaving Group for Nucleophilic Substitution and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the selection of an appropriate leaving group is paramount to the success of many reactions, particularly nucleophilic substitutions. Among the plethora of options available to researchers, the tosyl group (p-toluenesulfonyl, Ts) frequently emerges as a strategic choice, offering distinct advantages over other common leaving groups such as halides and even other sulfonate esters. This guide provides a comprehensive comparison of the tosyl group with its counterparts, supported by experimental data, to inform synthetic strategy for researchers, scientists, and drug development professionals.

The Foundation of a Good Leaving Group

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it acquires upon departure from the substrate. An ideal leaving group is the conjugate base of a strong acid. This is because a strong acid, by definition, has a very stable conjugate base. The stability of the tosylate anion, the leaving group derived from a tosyl group, is a direct consequence of the strong acidity of its conjugate acid, p-toluenesulfonic acid (TsOH).

The acidity of TsOH, and thus the stability of the tosylate anion, is attributed to extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This delocalization effectively disperses the charge, rendering the anion a very weak base and an excellent leaving group.

Leaving_Group_Ability

Quantitative Comparison of Leaving Group Ability

The superiority of the tosyl group and other sulfonates as leaving groups can be quantified by comparing the pKa values of their conjugate acids and the relative rates of reactions in which they participate. A lower pKa value indicates a stronger acid and therefore a more stable conjugate base (a better leaving group).

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate of Solvolysis (Secondary Substrate, Generalized)[1]Relative Rate of SN2 Reaction (vs. Mesylate)[2]
Triflate (OTf) Triflic Acid (CF₃SO₃H)~ -14~3 x 10⁸56,000
Iodide (I) Hydroiodic Acid (HI)~ -10~300.01
Tosylate (OTs) p-Toluenesulfonic Acid (TsOH)~ -2.8~10.70
Bromide (Br) Hydrobromic Acid (HBr)~ -910.001
Mesylate (OMs) Methanesulfonic Acid (MsOH)~ -1.9~0.51.00
Chloride (Cl) Hydrochloric Acid (HCl)~ -70.0010.0001
Fluoride (F) Hydrofluoric Acid (HF)~ 3.2Very lowVery low
Hydroxide (OH) Water (H₂O)~ 15.7Extremely lowExtremely low

Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, and solvent.

As the data indicates, sulfonic acids are significantly more acidic than hydrohalic acids (with the exception of HI), making their conjugate bases, the sulfonates, excellent leaving groups. Among the sulfonates, the triflate group is exceptionally effective due to the powerful electron-withdrawing effect of the trifluoromethyl group. The tosyl group offers a balance of high reactivity and practical handling, being a solid and less expensive reagent than triflates.

Key Advantages of the Tosyl Group

Conversion of Poor Leaving Groups into Excellent Ones

One of the most significant applications of the tosyl group is the conversion of alcohols, which possess the notoriously poor hydroxide leaving group, into alkyl tosylates. This transformation allows for subsequent nucleophilic substitution or elimination reactions under milder conditions than would be required for the alcohol directly. The tosylation of an alcohol proceeds with retention of stereochemistry at the carbon center.

Tosylation_Workflow

Enhanced Reactivity in SN2 Reactions

Alkyl tosylates are highly reactive substrates for SN2 reactions. Their reactivity often surpasses that of the corresponding alkyl bromides and is significantly greater than that of alkyl chlorides. This allows for efficient substitution with a wide range of nucleophiles, including those that are relatively weak.

Practical and Safety Advantages Over Alkyl Halides

In a laboratory setting, tosylates offer several practical benefits over alkyl halides. Alkyl tosylates are often crystalline solids, making them easier to handle, purify, and store compared to the often volatile and toxic liquid alkyl halides. Furthermore, tosylates are readily visualized on TLC plates due to the aromatic ring, which simplifies reaction monitoring.

Stereochemical Control

The formation of a tosylate from a chiral alcohol proceeds with retention of configuration at the stereocenter. A subsequent SN2 reaction with a nucleophile then occurs with inversion of configuration. This two-step sequence provides a reliable method for the stereospecific inversion of an alcohol's stereochemistry.

Experimental Protocols

Key Experiment 1: Synthesis of an Alkyl Tosylate from an Alcohol

Objective: To convert a primary alcohol into an alkyl tosylate, a substrate with a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • Primary alcohol (e.g., 1-butanol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM, solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • The alcohol is dissolved in a mixture of dichloromethane and pyridine at 0 °C (ice bath).

  • p-Toluenesulfonyl chloride is added portion-wise to the stirred solution. The reaction is typically stirred at 0 °C for several hours.

  • The reaction mixture is then washed sequentially with 1 M HCl to remove excess pyridine, water, and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkyl tosylate.

  • The product can be further purified by recrystallization or column chromatography.

Key Experiment 2: Comparative SN2 Reaction of an Alkyl Tosylate and an Alkyl Bromide

Objective: To compare the rate of a nucleophilic substitution reaction of an alkyl tosylate with the corresponding alkyl bromide under identical conditions.

Materials:

  • Alkyl tosylate (e.g., butyl tosylate)

  • Alkyl bromide (e.g., 1-bromobutane)

  • Sodium azide (NaN₃, nucleophile)

  • Dimethylformamide (DMF, polar aprotic solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring

  • Thermostated reaction vessel

  • Standard glassware

Procedure:

  • Two separate, identical reaction vessels are charged with a solution of sodium azide in DMF.

  • The vessels are brought to the desired reaction temperature (e.g., 60 °C) in a thermostated bath.

  • To one vessel, the alkyl tosylate is added, and to the other, an equimolar amount of the alkyl bromide is added simultaneously to start the reactions.

  • Aliquots are taken from each reaction mixture at regular time intervals.

  • The aliquots are quenched (e.g., by dilution with cold water and extraction with ether) and analyzed by GC or HPLC to determine the concentration of the starting material and the product.

  • The rate constants for both reactions are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.

Conclusion

The tosyl group stands out as a highly effective and versatile leaving group in organic synthesis. Its ability to convert poor leaving groups like hydroxides into excellent ones, coupled with its high reactivity in nucleophilic substitution reactions and practical handling advantages, makes it an invaluable tool for researchers. While other leaving groups, such as triflates, may offer even greater reactivity, the tosyl group provides a robust and cost-effective solution for a wide array of synthetic challenges. The quantitative data on acidity and reaction rates unequivocally supports the superior performance of tosylates compared to halides in many applications, solidifying their position as a cornerstone of modern organic chemistry.

References

A Researcher's Guide to Assessing the Purity of Tos-PEG7-OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the synthesis of antibody-drug conjugates (ADCs), and the development of Proteolysis Targeting Chimeras (PROTACs), the purity of linker molecules is paramount. Tos-PEG7-OH, a discrete polyethylene glycol (PEG) linker featuring a terminal tosyl group and a hydroxyl group, is a critical component in these advanced therapeutic modalities. Its purity directly impacts the efficiency of subsequent conjugation reactions, the homogeneity of the final product, and the overall reproducibility of experimental results.

This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will delve into the experimental protocols for each method, present comparative data, and offer insights into the strengths and limitations of each approach.

Key Purity Assessment Techniques

The most common and effective methods for determining the purity of this compound and similar PEG derivatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each of these techniques provides unique and complementary information regarding the identity, purity, and potential impurities of the conjugate.

Technique Information Provided Primary Advantages Primary Limitations
HPLC Quantitative purity, presence of polar and non-polar impurities, polydispersityHigh resolution and sensitivity, well-established for PEG analysisRequires a suitable chromophore or specialized detectors (e.g., ELSD, CAD)
NMR Structural confirmation, identification of functional groups, quantitative purityProvides detailed structural information, non-destructiveLower sensitivity compared to MS, can be complex to interpret for mixtures
MS Molecular weight confirmation, identification of impurities by massHigh sensitivity and mass accuracyCan overestimate the purity of the main component, ionization efficiency can vary

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of PEG compounds. Given that this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating PEG oligomers of different lengths.

Experimental Protocol: RP-HPLC-ELSD

This protocol is adapted from methodologies developed for the analysis of monodisperse oligo(ethylene glycol) derivatives and is suitable for assessing the purity of this compound.[1][2]

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 30% to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow Rate: 1.5 SLM (Standard Liters per Minute)

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Data Interpretation

The purity of the this compound conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of small peaks eluting before or after the main peak may indicate the presence of shorter or longer PEG chains, or other process-related impurities. For monodisperse PEG derivatives, purities of >98% are often achievable.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for identifying the presence of key functional groups. By comparing the integration of specific proton signals, a quantitative assessment of purity can also be achieved.

Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

Data Interpretation

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the tosyl group protons (aromatic protons at ~7.4-7.8 ppm and a methyl group singlet at ~2.4 ppm), the PEG backbone protons (a complex multiplet between 3.5 and 3.7 ppm), and the protons on the carbons adjacent to the hydroxyl and tosyl groups. The purity can be assessed by comparing the integration of the tosyl group protons to the PEG backbone protons. The absence of signals corresponding to starting materials or side-products confirms the purity of the conjugate.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound conjugate and to identify any impurities with different mass-to-charge ratios. It is often coupled with liquid chromatography (LC-MS).

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole instrument) with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC protocol described above, but with a volatile mobile phase modifier such as 0.1% formic acid in both water and acetonitrile.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (m/z 480.57) and potential impurities.

    • Data Analysis: The primary peak in the mass spectrum should correspond to the [M+Na]⁺ or [M+H]⁺ adduct of this compound.

Comparison with Alternatives

While HPLC, NMR, and MS are the gold standards for purity assessment, other techniques can provide complementary information.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method for qualitative analysis and for monitoring the progress of a reaction.[3] It can quickly indicate the presence of major impurities but lacks the quantitative power of HPLC.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Useful for determining the molecular weight distribution (polydispersity) of polymeric PEG samples. For a discrete compound like this compound, it can confirm its monodisperse nature.

It is important to note that some studies have shown that MS-based methods may overestimate the actual purity of PEG oligomers compared to quantitative HPLC analysis.[2] Therefore, a multi-technique approach is highly recommended for a comprehensive purity assessment.

Potential Impurities in this compound Synthesis

The synthesis of this compound can potentially lead to several impurities, including:

  • Unreacted Heptaethylene Glycol (HO-PEG7-OH): The starting material for the tosylation reaction.

  • Bis-tosylated PEG (Tos-PEG7-Tos): The product of di-tosylation of the starting glycol.

  • PEG Oligomers of Different Lengths: If the starting heptaethylene glycol is not monodisperse.

  • Residual Solvents and Reagents: From the synthesis and purification process.

Each of the analytical techniques described can be used to detect these potential impurities. For instance, HPLC can separate these compounds based on their polarity, while MS can distinguish them by their mass.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the purity of this compound conjugates.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Integration Synthesized this compound Synthesized this compound HPLC HPLC (Purity, Impurities) Synthesized this compound->HPLC NMR NMR (Structure, Identity) Synthesized this compound->NMR MS MS (Molecular Weight) Synthesized this compound->MS Purity Confirmation Purity Confirmation HPLC->Purity Confirmation NMR->Purity Confirmation MS->Purity Confirmation

Caption: Workflow for the comprehensive purity assessment of this compound.

cluster_hplc HPLC Analysis This compound Sample This compound Sample Inject Sample Inject Sample This compound Sample->Inject Sample Separate Components Separate Components Inject Sample->Separate Components Detect with ELSD/CAD Detect with ELSD/CAD Separate Components->Detect with ELSD/CAD Analyze Chromatogram Analyze Chromatogram Detect with ELSD/CAD->Analyze Chromatogram Purity Report Purity Report Analyze Chromatogram->Purity Report

Caption: Detailed workflow for HPLC-based purity analysis of this compound.

By employing a combination of these robust analytical methods, researchers can confidently ascertain the purity of their synthesized this compound conjugates, ensuring the quality and reliability of their subsequent applications in drug discovery and development.

References

The Impact of Tos-PEG7-OH Conjugation on Molecular Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of molecules conjugated with Tos-PEG7-OH, a discrete PEG linker featuring a tosyl group for facile conjugation and a seven-unit ethylene glycol chain. We will explore its performance in comparison to other linker alternatives, supported by experimental data from relevant studies.

Enhancing Drug Properties through PEGylation

PEGylation can significantly improve the therapeutic profile of a molecule by:

  • Increasing Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of hydrophobic molecules, which can improve their formulation and bioavailability.[1]

  • Prolonging Half-life: The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the body.[2]

  • Reducing Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing the likelihood of an immune response.

  • Improving Stability: PEGylation can protect molecules from enzymatic degradation, enhancing their stability in biological environments.[3]

This compound in PROTAC Drug Development

This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The selection of the linker's length and composition is a critical aspect of PROTAC design. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker might lead to unproductive binding.

Comparative Analysis of PEG Linker Length on PROTAC Activity

While direct comparative studies on molecules conjugated with this compound versus other specific linkers are limited in the public domain, extensive research has been conducted on the impact of PEG linker length on the biological activity of PROTACs. The data presented below, compiled from various studies, provides insights into how a seven-unit PEG linker would likely perform in comparison to shorter and longer alternatives.

Table 1: Impact of PEG Linker Length on PROTAC-Mediated Protein Degradation

Target ProteinE3 LigaseLinker CompositionLinker Length (Number of PEG units)DC50 (nM)Dmax (%)Reference
BTKCereblonPEG2>1000<20
BTKCereblonPEG4~100~80
BTKCereblonPEG6~20>90
TBK1VHLAlkyl/Ether<12 atomsNo DegradationN/A
TBK1VHLAlkyl/Ether21 atoms396

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.

The data in Table 1 suggests that for certain protein targets like Bruton's tyrosine kinase (BTK), increasing the PEG linker length from two to six units significantly improves both the potency (lower DC50) and the maximal degradation (higher Dmax) of the PROTAC. This indicates that a linker with seven PEG units, such as that provided by this compound, is likely to be in a favorable range for achieving high degradation efficiency for many target proteins.

Alkyl vs. PEG Linkers: A Note on Composition

The composition of the linker, not just its length, can have a profound impact on PROTAC activity. In one study, the replacement of a nine-atom alkyl linker with a three-unit PEG linker resulted in a significant decrease in the degradation of the target protein, suggesting that the introduction of ether oxygens can sometimes be detrimental to PROTAC activity. This highlights the importance of empirical testing and the careful selection of linker composition for each specific application.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the biological activity of molecules conjugated with this compound, particularly in the context of PROTACs.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for conjugating a target protein ligand and an E3 ligase ligand using this compound.

Materials:

  • Target protein ligand with a nucleophilic group (e.g., amine or phenol)

  • E3 ligase ligand with a nucleophilic group

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or other suitable base

  • Stir plate and stir bar

  • Reaction vessel

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add K2CO3 (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Once the first step is complete, add the E3 ligase ligand (1 equivalent) and additional base if necessary.

  • Continue stirring the reaction until completion.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (typically in a serial dilution). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a specific duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to the cells and incubate on ice to lyse the cells.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing Key Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

WesternBlot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis (DC50 & Dmax) I->J

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

Conclusion

The use of this compound as a linker in the conjugation of molecules, particularly in the development of PROTACs, offers a balance of hydrophilicity and length that is often conducive to potent biological activity. While the optimal linker is highly dependent on the specific molecular context, the comparative data on varying PEG linker lengths suggests that a seven-unit PEG chain is a promising starting point for achieving favorable pharmacokinetic properties and high efficacy. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of molecules conjugated with this compound, enabling researchers to further explore its potential in their drug discovery and development efforts.

References

A Comparative Guide to the In Vitro and In Vivo Stability of PROTAC Linkers: A Focus on Short-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design and selection of the linker in a Proteolysis Targeting Chimera (PROTAC) are critical determinants of its therapeutic success. The linker not only connects the target protein binder and the E3 ligase ligand but also significantly influences the PROTAC's physicochemical properties, cell permeability, and, crucially, its stability. This guide provides an objective comparison of the in vitro and in vivo stability of short-chain polyethylene glycol (PEG) linkers, exemplified by Tos-PEG7-OH, against other common linker classes such as alkyl and longer-chain PEG linkers.

The Role of the Linker in PROTAC Stability

The stability of a PROTAC is a key factor in its pharmacokinetic (PK) and pharmacodynamic (PD) profile. A PROTAC must be stable enough in circulation to reach its target tissue and cells. However, once inside the cell, its degradation profile can influence the duration of action. The linker is often a site of metabolic activity, and its composition can be tuned to achieve the desired stability profile.[1][2][3]

In Vitro Stability Comparison

In vitro stability assays are essential for the early-stage screening and selection of PROTAC candidates. These assays typically assess the stability of the compound in plasma and liver microsomes, providing an indication of its susceptibility to enzymatic degradation.

Key Considerations for In Vitro Stability:

  • PEG Linkers: Generally hydrophilic, which can improve solubility. However, the ether bonds in PEG linkers can be susceptible to oxidative metabolism.[4][5] Shorter PEG chains may exhibit different metabolic profiles compared to longer chains.

  • Alkyl Linkers: These are typically more hydrophobic and can be more metabolically stable than PEG linkers, although they can be prone to hydroxylation.

  • Rigid Linkers: Incorporating cyclic structures like piperazine or piperidine can enhance metabolic stability by reducing conformational flexibility and blocking potential metabolic sites.

Table 1: Representative In Vitro Stability of PROTAC Linkers in Plasma

Linker TypeRepresentative Structure/ExampleMatrixHalf-Life (t½)Key Observations & Citations
Short-Chain PEG e.g., Based on this compoundHuman, Mouse, Rat PlasmaData not publicly available for this compound specifically. Generally, short PEG linkers are expected to have moderate stability. The ether linkages are potential sites of metabolism.
Longer-Chain PEG PROTACs with >8 PEG unitsHuman, Mouse, Rat PlasmaVariable; can be susceptible to O-dealkylation.
Alkyl Chain PROTACs with C4-C8 alkyl chainsHuman, Mouse, Rat PlasmaGenerally more stable than PEG linkers, but can be metabolized via hydroxylation.
Rigid (Piperazine) e.g., ARV-110Human, Mouse, Rat PlasmaGenerally high stability. ARV-110 was stable in plasma under various storage conditions. The rigid structure can shield from metabolic enzymes.

Note: The stability of a PROTAC is highly dependent on the entire molecular structure, not just the linker.

In Vivo Stability and Pharmacokinetics Comparison

In vivo studies in animal models are crucial to understanding the overall pharmacokinetic behavior of a PROTAC, including its absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters:

  • Half-Life (t½): The time it takes for the concentration of the PROTAC in the body to be reduced by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Table 2: Representative In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers in Mice

Linker TypeRepresentative PROTACDosing RouteHalf-Life (t½) (h)Clearance (mL/h/kg)Oral Bioavailability (F%)Key Observations & Citations
Short-Chain PEG (Hypothetical PROTAC with a short PEG linker)IV/POData not publicly available. Expected to have a shorter half-life than longer PEGs due to faster renal clearance.Likely higher than longer PEGs.Variable, depends on overall molecule properties.
Longer-Chain PEG PEGylated proteins (for reference)IV28 h (for PEG20K-TIMP-1)Lower clearance compared to non-PEGylated counterparts.Generally low for large molecules.PEGylation is a well-established method to increase circulation half-life.
Alkyl Chain (Various reported PROTACs)IV/POVariable, often in the range of 1-8 hours.Moderate to high.Generally low to moderate.Linker length and composition significantly impact PK.
Rigid (Piperazine) ARV-110PO~44-93 min (in vitro plasma)413.6 ± 31.7 (in rats)23.83% (in rats)Rigid linkers can improve metabolic stability and lead to better oral bioavailability.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a PROTAC linker in plasma from different species (e.g., human, mouse, rat).

Methodology:

  • Compound Preparation: Prepare a stock solution of the test PROTAC (e.g., with a this compound linker) in DMSO (e.g., 10 mM).

  • Incubation:

    • Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

    • Add the test PROTAC to the plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the line is used to calculate the half-life (t½).

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock PROTAC Stock (in DMSO) incubate Incubate at 37°C stock->incubate Add to plasma (1 µM final) plasma Plasma (Human, Mouse, Rat) plasma->incubate timepoints Collect Aliquots (0, 15, 30, 60, 120, 240 min) incubate->timepoints quench Quench with Acetonitrile + Internal Standard timepoints->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms Analyze Supernatant data Calculate Half-life (t½) lcms->data

In Vitro Plasma Stability Assay Workflow

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous (IV) or oral (PO) administration in mice.

Methodology:

  • Animal Model: Use male BALB/c mice (or other appropriate strain), typically 8-10 weeks old.

  • Dosing:

    • IV Administration: Administer the PROTAC (formulated in a suitable vehicle, e.g., saline with 5% DMSO and 10% Solutol) via the tail vein at a specific dose (e.g., 1 mg/kg).

    • PO Administration: Administer the PROTAC via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via submandibular or saphenous vein bleeding.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to separate the plasma.

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). For oral dosing, calculate the oral bioavailability (F%).

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Analysis iv Intravenous (IV) Administration mice Mice iv->mice po Oral (PO) Administration po->mice blood Serial Blood Collection (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) mice->blood centrifuge Centrifuge to Isolate Plasma blood->centrifuge lcms LC-MS/MS Quantification centrifuge->lcms Analyze Plasma pk Pharmacokinetic Parameter Calculation lcms->pk Concentration-Time Data

In Vivo Pharmacokinetic Study Workflow

Conclusion

The stability of the linker is a critical attribute of a PROTAC that must be carefully optimized to achieve the desired therapeutic outcome. Short-chain PEG linkers like this compound offer a balance of hydrophilicity and a compact size, which can be advantageous for cell permeability and ternary complex formation. However, their ether backbone presents a potential metabolic liability. In contrast, alkyl linkers may offer greater metabolic stability but can increase hydrophobicity, while rigid linkers can enhance stability and pre-organize the PROTAC for optimal binding.

The choice of linker is ultimately a multi-parameter optimization problem that requires careful consideration of the specific target protein, E3 ligase, and desired pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker stability to inform the rational design of novel and effective PROTAC degraders.

References

A Comparative Analysis of Different Length PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic implementation of polyethylene glycol (PEG) linkers is a cornerstone in the development of advanced biotherapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The length of the PEG chain is a critical design parameter that profoundly influences the physicochemical properties, pharmacokinetics, and overall therapeutic efficacy of a bioconjugate. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation therapies.

The Influence of PEG Linker Length on Bioconjugate Performance

The selection of an appropriate PEG linker length involves a delicate balance of multiple factors. Shorter PEG linkers can offer greater stability, while longer linkers are often employed to enhance solubility and extend circulation half-life, especially for hydrophobic drug payloads.[1][2] The incorporation of hydrophilic PEG linkers can mitigate aggregation issues associated with hydrophobic payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[1][3]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[4]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

Molecule TypePEG Linker LengthCytotoxicity FindingReference
Affibody-Drug ConjugateNoneBaseline cytotoxicity.
Affibody-Drug Conjugate4 kDa4.5-fold reduction in cytotoxicity compared to no PEG.
Affibody-Drug Conjugate10 kDa22-fold reduction in cytotoxicity compared to no PEG.

Table 3: Influence of PEG Linker Length on Tumor Growth Inhibition of ADCs

ADC LinkerTumor Weight ReductionReference
Non-PEGylated11%
2 and 4 PEG units35-45%
8, 12, and 24 PEG units75-85%

Table 4: Comparative In Vivo Performance of Folate-Linked Liposomal Doxorubicin with Varying PEG Linker Lengths

FormulationTumor Size Reduction (compared to control)Reference
Dox/FL-2KNot specified, but less than 10K
Dox/FL-5KNot specified, but less than 10K
Dox/FL-10K>40% reduction compared to 2K and 5K groups

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

Objective: To synthesize and characterize ADCs with varying PEG linker lengths.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Drug-linker constructs with different PEG lengths (e.g., PEG4, PEG8, PEG24) functionalized with a reactive group (e.g., maleimide)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

  • Mass spectrometer

Procedure:

  • Antibody Reduction: Partially reduce the mAb with a controlled amount of TCEP to expose free sulfhydryl groups for conjugation. The molar ratio of TCEP to mAb needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Drug-Linker Conjugation: Add the pre-dissolved drug-linker construct to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.

  • Quenching: Stop the conjugation reaction by adding a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).

  • Characterization:

    • DAR Determination: Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Aggregation Analysis: Assess the level of aggregation using SEC.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC on target cancer cell lines using a cell viability assay (e.g., MTS or MTT assay).

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG linker lengths in a tumor-bearing mouse model.

Materials:

  • Tumor-xenograft mouse model (e.g., mice bearing NCI-N87 or LNCaP tumors)

  • ADCs with varying PEG linker lengths

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, ADC with PEG4 linker, ADC with PEG8 linker, ADC with PEG24 linker).

  • Dosing: Administer the ADCs intravenously at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume using calipers two to three times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Protocol 3: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of bioconjugates with different PEG linker lengths.

Materials:

  • Healthy animal model (e.g., mice or rats)

  • Bioconjugates with varying PEG linker lengths

  • ELISA or other suitable quantification method

Procedure:

  • Administration: Administer the bioconjugates intravenously to the animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated method such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizations

Logical Relationship: Impact of PEG Linker Length on ADC Properties

PEG_Linker_Impact cluster_linker PEG Linker Length cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcome Therapeutic Outcome Short_PEG Shorter PEG (e.g., PEG2-PEG8) Half_Life Circulation Half-Life Short_PEG->Half_Life Shorter Steric_Hindrance Steric Hindrance Short_PEG->Steric_Hindrance Minimizes Long_PEG Longer PEG (e.g., PEG12-PEG24, >2kDa) Solubility Solubility Long_PEG->Solubility Increases Long_PEG->Half_Life Increases Long_PEG->Steric_Hindrance Increases In_Vivo_Efficacy In Vivo Efficacy Solubility->In_Vivo_Efficacy Improves Stability Stability Stability->In_Vivo_Efficacy Improves Half_Life->In_Vivo_Efficacy Improves In_Vitro_Potency In Vitro Potency Steric_Hindrance->In_Vitro_Potency May Decrease Toxicity Toxicity In_Vivo_Efficacy->Toxicity May Influence

Caption: The relationship between PEG linker length and key ADC properties.

Experimental Workflow: ADC Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Evaluation mAb_Reduction 1. mAb Reduction Conjugation 3. Conjugation mAb_Reduction->Conjugation Drug_Linker_Prep 2. Drug-Linker Preparation (Varying PEG Lengths) Drug_Linker_Prep->Conjugation Purification 4. Purification (SEC) Conjugation->Purification DAR_Analysis 5. DAR Analysis (HIC) Purification->DAR_Analysis Aggregation_Analysis 6. Aggregation (SEC) Purification->Aggregation_Analysis In_Vitro 7. In Vitro Cytotoxicity DAR_Analysis->In_Vitro Aggregation_Analysis->In_Vitro In_Vivo 8. In Vivo Efficacy In_Vitro->In_Vivo PK_Study 9. Pharmacokinetics In_Vivo->PK_Study

Caption: A typical workflow for the synthesis and evaluation of ADCs.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may enhance stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, this can sometimes come at the cost of reduced in vitro potency due to steric hindrance. The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.

References

The Strategic Advantage of Tos-PEG7-OH in Advanced Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic agent. This guide provides a comprehensive comparison of Tos-PEG7-OH, a tosylated polyethylene glycol (PEG) linker, with other common alternatives used in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound emerges as a versatile and effective linker, offering a balance of hydrophilicity, defined length, and reactive potential. The inclusion of a seven-unit PEG chain enhances the solubility and stability of the resulting conjugate, a crucial factor for improving the therapeutic window of potent drug payloads. The terminal tosyl group provides a reliable reactive site for conjugation with nucleophiles like amines, thiols, and hydroxyls, facilitating a stable linkage to proteins, antibodies, or small molecule ligands.

Performance Comparison: this compound vs. Alternative Linkers

The performance of a linker in a bioconjugate is a multifactorial equation, with key variables including linker length, composition, and the specific biological context. While direct head-to-head experimental data for this compound against all alternatives in a single system is not extensively published, we can draw valuable insights from comparative studies of different PEG linker lengths and types in relevant applications like PROTACs.

Case Study: Impact of PEG Linker Length on PROTAC Activity

In the field of targeted protein degradation, the length of the PEG linker in a PROTAC molecule is a critical determinant of its ability to form a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.[1][2][3]

A representative study on the degradation of Bromodomain-containing protein 4 (BRD4), a key target in cancer, illustrates the impact of PEG linker length on PROTAC efficacy. While this specific study did not use this compound, the data provides a valuable framework for understanding how a PEG7 linker might perform in comparison to shorter and longer PEG chains.

Table 1: Comparison of BRD4 Degradation with Varying PEG Linker Lengths

Linker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG3508512
PEG4259210
PEG5 10 98 8
PEG630906

Data is synthesized from representative studies on BRD4-targeting PROTACs and is intended for illustrative purposes.[2][3]

This data highlights that there is often an optimal linker length for a given target and E3 ligase pair. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in reduced potency due to increased flexibility and a higher entropic penalty upon binding. A PEG7 linker, being slightly longer than the optimal PEG5 in this hypothetical case, would be expected to demonstrate good efficacy, though potentially with slightly reduced potency compared to the optimal length.

Comparison with Non-PEG Linkers

Alkyl chains are a common non-PEG alternative for linkers in PROTACs and other bioconjugates. While synthetically accessible, they are generally more hydrophobic than PEG linkers.

Table 2: General Comparison of PEG vs. Alkyl Linkers

FeaturePEG Linkers (e.g., this compound)Alkyl Linkers
Solubility HighLow to Moderate
Hydrophilicity HighLow
Biocompatibility HighModerate
Pharmacokinetics Generally improved half-lifeVariable
Synthesis More complexSimpler

The hydrophilic nature of the PEG7 chain in this compound can be particularly advantageous for highly hydrophobic drug payloads, improving their solubility and preventing aggregation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a PROTAC using a tosylated PEG linker and for the evaluation of its biological activity.

Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC, starting with the conjugation of this compound to an E3 ligase ligand, followed by coupling to the target protein ligand.

Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C under a nitrogen atmosphere overnight.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purify the crude product by flash chromatography to obtain the E3 ligase ligand-PEG7-OH conjugate.

Step 2: Coupling of the E3 Ligase Ligand-PEG7-OH to the Target Protein Ligand

  • Dissolve the target protein ligand containing a carboxylic acid (1.0 equivalent), the E3 ligase ligand-PEG7-OH (1.0 equivalent), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & PROTAC Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western Blot analysis.

References

Safety Operating Guide

Proper Disposal of Tos-PEG7-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves.
Eye ProtectionSafety glasses with side shields or chemical splash goggles.
Lab CoatStandard laboratory coat.

Step-by-Step Disposal Protocol

The disposal of Tos-PEG7-OH must comply with local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal as hazardous waste.

1. Waste Identification and Segregation:

  • Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper) as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

2. Waste Container and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the date accumulation started and the responsible researcher's name.

3. Accumulation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Keep the waste container closed at all times, except when adding waste.

4. Scheduling Waste Pickup:

  • Once the waste container is full or you have no further need to accumulate this specific waste, contact your institution's EHS department to schedule a hazardous waste pickup.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

5. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the defaced container may be disposed of in the regular trash, in accordance with institutional policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_contaminated Is it pure compound or contaminated material? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes empty_container Is it an empty container? is_contaminated->empty_container No, it's an empty container collect_waste Collect in a labeled, compatible hazardous waste container treat_as_hazardous->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of defaced container in regular trash collect_rinsate->dispose_container dispose_container->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS department for detailed procedures and regulatory requirements in your area.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tos-PEG7-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Tos-PEG7-OH. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

This compound (CAS No. 1028089-05-5) is a polyethylene glycol (PEG)-based PROTAC linker utilized in the synthesis of proteolysis-targeting chimeras.[1] While specific hazard data for this compound is limited, the presence of a tosyl group and its intended use in active pharmaceutical ingredient (API) development necessitate careful handling. This guide synthesizes available safety data and established protocols for similar chemical entities to provide a comprehensive operational plan.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the required PPE for handling this compound. This is based on a risk assessment considering the potential hazards associated with tosylated compounds and PEGylated materials.

PPE Category Specification Rationale
Hand Protection Nitrile or neoprene gloves. Inspect before each use and change immediately upon contact.To protect against skin contact. Disposable nitrile gloves offer broad short-term chemical resistance.[2]
Eye Protection Safety goggles with side-shields. A face shield may be required for splash hazards.[3]To protect eyes from splashes and aerosols.
Body Protection A laboratory coat must be worn. For larger quantities or increased risk of splashing, consider a chemical-resistant apron.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required to avoid inhalation.[3]To minimize inhalation of any potential dust or aerosols.

II. Operational Protocol: From Receipt to Disposal

This section details the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Recommended storage temperature is -20°C for the powder form.

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Avoid contact with skin and eyes.

  • Keep away from strong acids/alkalis and strong oxidizing/reducing agents.

3. Accidental Release Measures:

  • In case of a spill, immediately evacuate the area.

  • Wear full personal protective equipment, including respiratory protection, before attempting cleanup.

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.

  • Collect all contaminated materials in a sealed container for proper disposal.

4. Disposal Plan:

  • Dispose of waste material at an approved waste disposal plant.

  • Do not allow the product to enter drains or water courses.

  • All contaminated materials, including gloves, wipes, and empty containers, should be disposed of as chemical waste in accordance with local, state, and federal regulations.

III. Emergency Procedures: Preparedness is Key

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

IV. Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Prepare Fume Hood PPE->FumeHood Retrieve Retrieve This compound FumeHood->Retrieve Weigh Weigh Compound Retrieve->Weigh Reaction Perform Reaction Weigh->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate WasteSegregation Segregate Waste Decontaminate->WasteSegregation Disposal Dispose of Waste Properly WasteSegregation->Disposal Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG7-OH
Reactant of Route 2
Reactant of Route 2
Tos-PEG7-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.